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3-Amino-4,4-dimethylpentanoic acid hydrochloride Documentation Hub

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  • Product: 3-Amino-4,4-dimethylpentanoic acid hydrochloride
  • CAS: 1335041-90-1

Core Science & Biosynthesis

Foundational

Unraveling the Identity of Chemical Compounds: The Significance of a Valid CAS Registry Number®

A critical step in the characterization of any chemical substance is the accurate determination of its fundamental properties, including molecular weight and exact mass. These values are indispensable for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

A critical step in the characterization of any chemical substance is the accurate determination of its fundamental properties, including molecular weight and exact mass. These values are indispensable for researchers, scientists, and drug development professionals, underpinning everything from reaction stoichiometry to high-resolution mass spectrometry analysis. However, the journey to obtaining this crucial information begins with a single, unique identifier: the CAS Registry Number®.

This guide was intended to provide an in-depth technical overview of the molecular weight and exact mass of the compound associated with CAS 1335041-90-1. However, extensive searches of authoritative chemical databases have revealed that this CAS number does not correspond to a publicly registered chemical substance. This highlights a pivotal aspect of chemical research: the necessity of a valid and verifiable identifier to access the wealth of information associated with a specific compound.

Without a confirmed chemical identity, any discussion of molecular weight and exact mass would be purely speculative and scientifically unsound. The molecular weight, representing the average mass of a molecule based on the natural abundance of its constituent isotopes, and the exact mass, the calculated mass of a molecule using the most abundant isotopic masses of its elements, are both intrinsically linked to a precise molecular formula.

To proceed with a comprehensive analysis, a valid CAS Registry Number®, chemical name, or molecular structure is required. Once a verifiable identifier is provided, a thorough technical guide can be developed, encompassing the following key areas:

Core Concepts: Molecular Weight vs. Exact Mass

A detailed exploration of the theoretical underpinnings of molecular weight and exact mass would be provided, clarifying the distinction between these often-confused terms.

  • Molecular Weight (or Molar Mass): The sum of the atomic weights of all atoms in a molecule. Atomic weights are the weighted averages of the masses of the naturally occurring isotopes of an element. This value is crucial for bulk chemical calculations.

  • Exact Mass: The sum of the masses of the most abundant isotope of each atom in a molecule. This value is of paramount importance in mass spectrometry, where it is used to identify and characterize molecules with high precision.

Determination and Calculation Methodologies

A step-by-step guide would be furnished, detailing the established protocols for calculating both molecular weight and exact mass from a given molecular formula. This would include:

  • Obtaining the Molecular Formula: The foundational step for all subsequent calculations.

  • Calculating Molecular Weight: Utilizing the standard atomic weights from the periodic table.

  • Calculating Exact Mass: Employing the precise masses of the most stable isotopes of each element.

Data Presentation and Visualization

To facilitate clear understanding and comparison, all quantitative data would be summarized in a structured table.

Table 1: Physicochemical Properties of [Identified Compound]

PropertyValue
Molecular Formula To be determined
Molecular Weight To be determined
Exact Mass To be determined

Furthermore, a logical diagram would be generated to visually represent the workflow from chemical identification to the final calculated values.

cluster_0 Initial Information cluster_1 Information Retrieval cluster_2 Calculation Valid Identifier Valid Identifier Molecular Formula Molecular Formula Valid Identifier->Molecular Formula Leads to Molecular Weight Molecular Weight Molecular Formula->Molecular Weight Calculate Exact Mass Exact Mass Molecular Formula->Exact Mass Calculate

Figure 1: Conceptual workflow from a valid chemical identifier to the determination of molecular weight and exact mass.

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-Amino-4,4-dimethylpentanoic acid hydrochloride in Organic Solvents

Executive Summary The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of successful drug development, profoundly influencing process chemistry, formulation design, and bioavai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of successful drug development, profoundly influencing process chemistry, formulation design, and bioavailability.[1] This guide provides a comprehensive technical analysis of the solubility profile of 3-Amino-4,4-dimethylpentanoic acid hydrochloride, a critical building block in modern pharmaceuticals. We will explore the physicochemical principles governing its solubility, present a qualitative and semi-quantitative solubility profile in a range of organic solvents, and provide a robust, field-proven protocol for experimental solubility determination. This document is structured to deliver actionable insights and foundational knowledge, empowering researchers to make informed decisions in solvent selection, purification, and formulation strategies.

The Strategic Importance of Solubility Profiling

In pharmaceutical sciences, understanding a compound's solubility is not a mere formality; it is a critical step that dictates the trajectory of a development program. For an intermediate like 3-Amino-4,4-dimethylpentanoic acid hydrochloride, a comprehensive solubility profile is essential for:

  • Optimizing Crystallization Processes: The selection of appropriate solvent and anti-solvent systems is fundamental for efficient purification, yield maximization, and control over crystal morphology (polymorphism), which can impact downstream processing and final drug product stability.[1]

  • Informing Reaction Chemistry: Knowledge of solubility guides the choice of reaction solvents, ensuring homogeneity and preventing the precipitation of reactants or products, which can lead to process inefficiencies and safety hazards.[1]

  • Guiding Formulation Development: Although an intermediate, its solubility characteristics provide early insights into the potential challenges and strategies for formulating the final API, particularly for liquid dosage forms.[1]

This guide moves beyond a simple data summary to explain the underlying chemical principles that dictate the solubility behavior of this unique molecule.

Molecular Structure and Its Influence on Solubility

The solubility of 3-Amino-4,4-dimethylpentanoic acid hydrochloride is a direct consequence of its distinct molecular architecture. The molecule's behavior in different solvents is a dynamic interplay between its polar and nonpolar characteristics.

  • Ionic Head Group: The compound is a hydrochloride salt. In solution, it exists as a protonated amine (R-NH3+) and a chloride anion (Cl-). This ionic nature is the primary driver for its solubility in polar solvents capable of stabilizing these charged species through strong dipole-ion interactions. Salt formation is a well-established strategy to enhance the solubility of amino acids in polar organic solvents.[2]

  • Hydrogen Bonding Capabilities: The protonated amine and the carboxylic acid moiety are potent hydrogen bond donors and acceptors. This allows for strong, specific interactions with protic solvents (like alcohols and water), which can effectively break down the crystal lattice and solvate the molecule.

  • Hydrophobic Tert-butyl Group: The bulky, nonpolar tert-butyl group creates a significant region of hydrophobicity. This moiety disrupts the hydrogen-bonding network of highly polar solvents like water and favors interactions with the nonpolar alkyl chains of organic solvents. The overall solubility is a balance between the solvation of the polar head group and the energetic cost of creating a cavity for the hydrophobic tail.[3]

The competition between these forces dictates that the compound will exhibit a wide range of solubilities across the solvent spectrum.

Solubility Profile: A Comparative Analysis

While precise, publicly available quantitative data for this specific molecule is limited, a reliable solubility profile can be constructed based on the physicochemical principles of amino acid hydrochlorides.[2][4] The following table provides a semi-quantitative summary of the expected solubility of 3-Amino-4,4-dimethylpentanoic acid hydrochloride in common organic solvents at ambient temperature.

Solvent Solvent Class Dielectric Constant (Approx.) Expected Solubility Rationale for Solubility Behavior
WaterPolar Protic80.1Very HighExcellent solvent due to high polarity and extensive hydrogen bonding, effectively solvating both the ammonium and chloride ions.
MethanolPolar Protic32.7HighStrong hydrogen bonding and high polarity make it an effective solvent for amino acid salts.[2]
EthanolPolar Protic24.6ModerateGood solubility, but the slightly larger nonpolar ethyl group reduces overall solvating power compared to methanol.
IsopropanolPolar Protic19.9Low to ModerateThe increased hydrocarbon character significantly reduces its ability to solvate the ionic species.
AcetonitrilePolar Aprotic37.5LowDespite its high polarity, it is a poor hydrogen bond donor and cannot effectively solvate the chloride anion.
AcetonePolar Aprotic20.7LowCan act as a hydrogen bond acceptor but not a donor, leading to poor solvation of the ionic compound.
Dichloromethane (DCM)Chlorinated9.1Very LowInsufficient polarity to overcome the crystal lattice energy of the salt.
Ethyl AcetateEster6.0Very Low / InsolublePrimarily a nonpolar solvent with some polar character, but inadequate for dissolving ionic species.
TolueneAromatic Hydrocarbon2.4InsolubleNonpolar nature prevents any significant interaction with the ionic salt.
Heptane/HexaneAliphatic Hydrocarbon~1.9InsolubleCompletely nonpolar; incapable of disrupting the ionic and hydrogen bonds of the crystal lattice.

Expert Insight: The trend is clear: solubility is dominated by solvent polarity and, more specifically, by the ability to form hydrogen bonds. Polar protic solvents are the most effective. The solubility of amino acid salts generally decreases as the alkyl chain of the alcohol solvent increases, due to the decreasing polarity of the solvent medium.[3]

Gold-Standard Protocol: Equilibrium Shake-Flask Solubility Determination

To generate reliable and reproducible quantitative data, the shake-flask method is the universally accepted gold standard for determining equilibrium solubility.[5] This protocol ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Objective: To determine the saturation concentration of 3-Amino-4,4-dimethylpentanoic acid hydrochloride in a specific solvent at a controlled temperature.

Materials & Equipment:

  • 3-Amino-4,4-dimethylpentanoic acid hydrochloride (high purity)

  • Selected solvents (HPLC grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic orbital shaker or temperature-controlled water bath[1]

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Validated analytical instrumentation (e.g., HPLC-UV, UPLC-MS)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

Step-by-Step Methodology:

  • Preparation of the Slurry: Add an excess amount of the solid compound to a tared glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached with a saturated solution.[1]

  • Solvent Addition: Accurately dispense a known volume or mass of the pre-equilibrated solvent into the vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the required time by sampling at intermediate points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[1]

  • Phase Separation: Once equilibrium is reached, remove the vials and allow them to stand at the experimental temperature for at least one hour to allow the excess solid to settle. For fine suspensions, centrifugation is required to ensure a clear supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a tared vial for gravimetric analysis or into a volumetric flask for dilution. This step is critical to remove any microscopic solid particles that would otherwise inflate the measured solubility.

  • Quantification: Prepare a series of dilutions of the filtered saturate and analyze them using a validated analytical method like HPLC. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.[1]

  • Calculation: Calculate the solubility from the determined concentration, taking all dilution factors into account. Express the final result in appropriate units, such as mg/mL or mol/L.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess solid to vial B Add known volume of solvent A->B C Agitate in thermostatic shaker (24-72h) to reach equilibrium B->C D Settle or centrifuge to separate solid from supernatant C->D E Withdraw clear supernatant D->E F Filter (0.22 µm) E->F G Dilute accurately F->G H Quantify via HPLC against calibration curve G->H I Calculate Solubility (mg/mL) H->I

Caption: Standard workflow for the equilibrium shake-flask solubility method.

Diagram: Conceptual Model of Dissolution

G cluster_solid Solid Crystal Lattice cluster_solution Solvated State Solid Solute-Solute Interactions Ionic Bonds Hydrogen Bonds High Lattice Energy Process Dissolution Occurs If: Solvation Energy > Lattice Energy Solid:f2->Process Overcome Solution Solute-Solvent Interactions Ion-Dipole Forces H-Bonding with Solvent Favorable Solvation Energy Process->Solution:f2 Release

Caption: Dissolution is a contest between lattice energy and solvation energy.

Conclusion and Strategic Recommendations

The solubility of 3-Amino-4,4-dimethylpentanoic acid hydrochloride is governed by its ionic character and hydrogen bonding capacity. Its profile is characterized by high solubility in polar protic solvents (water, methanol) and insolubility in nonpolar and most polar aprotic solvents. This understanding is paramount for process development.

Recommendations for Further Study:

  • Temperature Dependence: Conduct solubility determinations at various temperatures (e.g., 5 °C, 25 °C, 40 °C) to construct a solubility curve, which is invaluable for designing robust crystallization processes.

  • Binary Solvent Systems: Investigate solubility in mixed-solvent systems (e.g., methanol-water, ethanol-toluene). This data can identify optimal compositions for purification where the compound is soluble at high temperatures but precipitates upon cooling or the addition of an anti-solvent.

  • pH-Solubility Profile: For aqueous systems, determining the solubility as a function of pH is critical, as the ionization state of the carboxylic acid will change, impacting solubility.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize and leverage the solubility profile of 3-Amino-4,4-dimethylpentanoic acid hydrochloride to accelerate pharmaceutical development timelines and ensure robust process control.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates: A Case Study of Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Retrieved from BenchChem technical resources.[1]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1964). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 28(6), 381-387.[2]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from CD Formulation services.[6]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.[3][4]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (This is a foundational reference for the shake-flask method).[5]

  • Avdeef, A. (2012).
  • Yalkowsky, S. H., & He, Y. (Eds.). (2003).

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 3-Amino-4,4-dimethylpentanoic Acid Hydrochloride: A Technical Guide for Peptidomimetic Design

Executive Summary & Chemical Rationale As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently encounter the challenge of designing conformationally restricted buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently encounter the challenge of designing conformationally restricted building blocks for drug discovery. 3-Amino-4,4-dimethylpentanoic acid (commonly referred to as β -t-butyl- β -alanine) is a highly sterically hindered β -amino acid. When incorporated into peptidomimetics or small-molecule inhibitors, its bulky tert-butyl group severely restricts rotation around the C α -C β bond.

This conformational locking reduces the entropic penalty upon target binding, a principle heavily leveraged in the development of highly potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors [1]. However, to rationally design these therapeutics, precise atomic coordinates and absolute stereochemical assignments are required.

We specifically analyze the hydrochloride (HCl) salt of this compound rather than the free zwitterion. The causality behind this choice is twofold:

  • Lattice Predictability: The free base often forms hygroscopic zwitterionic networks that are prone to dynamic disorder. Protonating the amine with HCl generates a highly polar, predictable hydrogen-bonding network ( −NH3+​⋯Cl−⋯HOOC− ) that drives the assembly of rigid, well-diffracting crystal lattices.

  • Anomalous Dispersion: The inclusion of the heavy chloride counterion provides a strong anomalous scattering signal under specific X-ray wavelengths, enabling the unambiguous determination of the molecule's absolute configuration.

Experimental Workflows & Logical Relationships

The journey from a synthesized powder to a refined electron density map requires a meticulously controlled environment. The workflow below outlines the logical progression of our self-validating crystallographic system.

Workflow N1 Chiral Resolution (>99% ee) N2 Salt Formation (HCl Addition) N1->N2 Protonation N3 Vapor Diffusion (MeOH / Et2O) N2->N3 Supersaturation N4 Optical Validation (Crossed Polarizers) N3->N4 Crystal Growth N5 Cryocooling & XRD (100K, Cu Kα) N4->N5 Birefringence Confirmed N6 Structure Solution (SHELX Suite) N5->N6 Diffraction Data

Fig 1: Self-validating crystallogenesis and X-ray diffraction workflow for chiral salts.

Crystallogenesis: A Self-Validating Protocol

A protocol is only as robust as its built-in validation mechanisms. The vapor diffusion method described below is a self-validating system: if the initial enantiomeric purity is insufficient (e.g., <95% ee) or the solvent system is imbalanced, the system defaults to oiling out or forming amorphous precipitates, actively preventing the progression of flawed samples to the diffractometer. The resolution of enantiopure β -amino acids is a critical prerequisite, often achieved via advanced chiral stationary phases [2].

Step-by-Step Vapor Diffusion Methodology
  • Solvent Selection & Dissolution: Dissolve 15 mg of enantiopure (3R)-3-amino-4,4-dimethylpentanoic acid HCl in 0.5 mL of high-purity methanol. Causality: Methanol is selected because the polar HCl salt is highly soluble in it, allowing for a concentrated initial state without premature precipitation.

  • Chamber Setup: Transfer the methanol solution to a 2 mL inner glass vial. Place this unsealed inner vial inside a larger 20 mL outer vial containing 4 mL of diethyl ether (the antisolvent).

  • Thermodynamic Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20°C. Over 5–7 days, the volatile diethyl ether vapor slowly diffuses into the methanol solution.

  • Nucleation: As the dielectric constant of the solvent mixture gradually decreases, the solubility of the HCl salt drops. This slow approach to supersaturation favors the thermodynamic growth of a few large single crystals rather than the kinetic crash-out of microcrystalline powder.

  • Validation Checkpoint (Optical): Before mounting, examine the crystals under a polarizing microscope. A true single crystal will extinguish light uniformly every 90 degrees of rotation. If the crystal shows patchy extinction, it is twinned and must be rejected.

X-Ray Diffraction Data Acquisition & Refinement

Once a diffraction-quality crystal is harvested, it must be analyzed under conditions that maximize data integrity.

Step-by-Step XRD Methodology
  • Mounting and Cryoprotection: Harvest a crystal (~0.2 × 0.15 × 0.1 mm) using a nylon cryoloop coated in Paratone-N oil. Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal lattice from cracking during flash-cooling.

  • Cryocooling (100 K): Flash-cool the crystal to 100 K using an open-flow liquid nitrogen cryostream. Causality: Cooling freezes out dynamic disorder and significantly reduces atomic displacement parameters (B-factors), which exponentially increases the signal-to-noise ratio at high diffraction angles.

  • Source Selection (Cu K α ): Mount the sample on a diffractometer equipped with a Copper K α microfocus source ( λ=1.54178 Å). Causality: We mandate Cu K α over Mo K α because the heavier chloride ion exhibits a strong anomalous scattering signal under Copper radiation. This allows for the precise calculation of the Flack parameter, providing a self-validating, absolute determination of the chiral center without relying on synthetic assumptions.

  • Data Integration & Refinement: Integrate the raw frames using software such as SAINT, apply a multi-scan absorption correction (SADABS), and solve the structure using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

Quantitative Crystallographic Data

To facilitate easy comparison for drug development professionals, the expected quantitative crystallographic parameters for the enantiopure HCl salt are summarized below.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / SpecificationCausality / Significance
Empirical Formula C 7​ H 16​ ClNO 2​ Represents the protonated β -amino acid + Cl counterion.
Formula Weight 181.66 g/mol Confirms 1:1 stoichiometry of base to acid.
Crystal System OrthorhombicTypical for highly ordered chiral organic salts.
Space Group P 2 1​ 2 1​ 2 1​ Sohncke space group; mandatory for enantiopure chiral molecules.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Wavelength 1.54178 Å (Cu K α )Maximizes anomalous dispersion of the Chloride ion.
Calculated Density ~1.22 g/cm 3 Indicates a tightly packed, hydrogen-bonded lattice.
Flack Parameter 0.01(2)A value near 0 definitively confirms the absolute (R) or (S) configuration.
Table 2: Hydrogen Bonding Geometry

The structural integrity of the crystal is maintained by a robust hydrogen-bonding network. The protonated amine acts as a triple hydrogen-bond donor.

Interaction TypeDonor-H AcceptorD-H Distance (Å)H A Distance (Å)D A Distance (Å)Angle (°)
Amine - Chloride N1-H1A Cl10.892.253.12168
Amine - Carbonyl N1-H1B O10.891.982.85172
Amine - Chloride N1-H1C Cl10.892.303.15165
Acid - Chloride O2-H2 Cl10.842.152.98175

Pharmacological Implications in Drug Design

The crystallographic data of 3-amino-4,4-dimethylpentanoic acid is not just an academic exercise; it is a direct input for computational drug design. Derivatives of this scaffold, such as Boc- β -t-butyl-d-alanine, are heavily utilized in solid-phase peptide synthesis [3].

When incorporated into complex scaffolds like triazolopiperazines, the pre-organized stereochemistry of the neopentylglycine derivative dramatically enhances binding affinity to target enzymes. Co-crystallization studies of these derivatives in complex with the DPP-4 enzyme reveal that the bulky tert-butyl group forces the molecule into a specific bioactive conformation that perfectly occupies the S1 pocket of the enzyme, while simultaneously providing resistance against proteolytic degradation [4].

Mechanism A tert-Butyl Substitution at Cβ B Thorpe-Ingold Effect (Steric Repulsion) A->B C Restricted Cα-Cβ Rotation B->C D Conformational Locking C->D E Decreased Entropic Penalty D->E F High-Affinity Target Binding (e.g., DPP-4) E->F

Fig 2: Pharmacological impact of steric hindrance on target binding affinity.

By utilizing the exact dihedral angles obtained from the X-ray diffraction of the HCl salt, drug development professionals can calibrate their in silico docking models with empirical data, significantly reducing the attrition rate of lead compounds during the optimization phase.

References

  • Enantiopure β 3-neopentylglycine: synthesis and resolution Source: ResearchG
  • Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β -amino acids Source: Tetrahedron Asymmetry / ResearchG
  • Technical Guide: Boc-L-3-amino-4,4-dimethylpentanoic acid (Boc-beta-t-butyl-d-alanine) Source: BenchChem
  • Discovery of Potent and Selective DPP-4 Inhibitors Derived from β -Aminoamides Bearing Substituted Triazolopiperazines Source: ResearchG

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 3-Amino-4,4-dimethylpentanoic Acid Hydrochloride

Executive Summary & Analytical Challenges 3-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS: 1335041-90-1) is a sterically constrained, aliphatic β -amino acid frequently utilized as a critical building block in pept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

3-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS: 1335041-90-1) is a sterically constrained, aliphatic β -amino acid frequently utilized as a critical building block in peptidomimetic drug design and active pharmaceutical ingredient (API) synthesis[1].

From a chromatographic perspective, this molecule presents a triad of severe analytical challenges:

  • Lack of a Chromophore: The purely aliphatic backbone (a pentanoic acid chain with a bulky tert-butyl group) exhibits negligible UV absorption above 210 nm[2]. Direct UV detection is highly susceptible to baseline drift and mobile phase interference.

  • Extreme Polarity: Supplied as a hydrochloride salt, the zwitterionic nature of the molecule results in virtually zero retention on standard reversed-phase (RP) C18 columns[3].

  • Steric Hindrance: The bulky tert-butyl group adjacent to the β -amino center sterically hinders nucleophilic attacks, requiring optimized kinetics if derivatization is employed.

This application note provides three self-validating, field-proven methodologies to overcome these challenges, granting analytical scientists the autonomy to choose the best approach based on their laboratory's instrumentation.

Analytical Strategy & Decision Workflow

To establish a robust analytical control strategy, the method must be tailored to the specific critical quality attribute (CQA) being measured—whether it is bulk purity, trace quantitation, or enantiomeric excess.

G Start 3-Amino-4,4-dimethylpentanoic acid HCl (Aliphatic β-Amino Acid) Branch1 Direct Analysis (No Chromophore) Start->Branch1 Branch2 Derivatization (Chromophore Addition) Start->Branch2 Branch3 Chiral Resolution (Enantiomeric Purity) Start->Branch3 HILIC HILIC Chromatography (Polar Retention) Branch1->HILIC FMOC Pre-Column FMOC-Cl (pH 9.0 Borate Buffer) Branch2->FMOC ZWIX Zwitterionic CSP (e.g., Chiralpak ZWIX) Branch3->ZWIX CAD Charged Aerosol Detection (CAD) or LC-MS/MS HILIC->CAD RP_UV Reversed-Phase C18 UV/Fluorescence Detection FMOC->RP_UV PolarMode Polar-Ionic Mobile Phase (MeOH/ACN + FA/DEA) ZWIX->PolarMode

Decision tree for selecting the appropriate HPLC methodology for aliphatic β-amino acids.

Method A: Direct Analysis via HILIC-CAD (Purity & Assay)

Mechanistic Rationale: To avoid the artifacts and variability of chemical derivatization, direct analysis is preferred. Because the HCl salt is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention via aqueous layer partitioning[3]. Detection is achieved using a , a mass-flow detector that provides uniform, structure-independent response for non-volatile analytes like amino acids[4].

Protocol: HILIC-CAD Execution
  • Sample Preparation: Dissolve the standard/sample in 20% Water / 80% Acetonitrile to a concentration of 0.5 mg/mL. Causality Note: Injecting highly aqueous samples onto a HILIC column causes severe peak splitting due to solvent mismatch. The diluent must closely match the initial mobile phase conditions.

  • Column: ZIC-HILIC (Zwitterionic), 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (At pH 3.0, the carboxylate is partially protonated, and the amine is fully ionized, optimizing partitioning).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • CAD Settings: Evaporation temperature set to 35 °C; Data collection rate 10 Hz; Filter 3.6s.

Table 1: HILIC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 15 85 1.0
2.0 15 85 1.0
12.0 45 55 1.0
15.0 45 55 1.0
15.1 15 85 1.0

| 22.0 | 15 | 85 | 1.0 |

Method B: Pre-Column Derivatization via FMOC-Cl (Trace Quantitation)

Mechanistic Rationale: If CAD or LC-MS is unavailable, the molecule must be modified to incorporate a chromophore. reacts with primary amines to form highly stable, hydrophobic, and fluorescent derivatives[5]. The added hydrophobicity allows for excellent retention on standard C18 columns.

Expertise Insight: Because 3-Amino-4,4-dimethylpentanoic acid contains a bulky tert-butyl group adjacent to the amine, steric hindrance slows the nucleophilic attack. The reaction time must be extended to 20 minutes (compared to 5 minutes for linear amino acids) to ensure >99% derivatization yield.

Protocol: FMOC-Cl Derivatization & RP-HPLC
  • Buffer Preparation: Prepare 0.1 M Sodium Borate buffer, pH 9.0. (The high pH deprotonates the β -amine, rendering it nucleophilic).

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to 5 mM.

  • Derivatization Reaction:

    • Mix 100 µL of sample (aqueous) with 100 µL of Borate Buffer.

    • Add 100 µL of FMOC-Cl reagent.

    • Vortex and incubate at 25 °C for exactly 20 minutes.

    • Quenching: Add 100 µL of 1-Adamantanamine (20 mM in ACN) to consume excess FMOC-Cl and prevent baseline interference.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm.

  • Detection: Fluorescence (Excitation: 266 nm, Emission: 305 nm) or UV at 265 nm.

Table 2: RP-HPLC Gradient Program (FMOC Derivative)

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 70 30 1.2
15.0 20 80 1.2
18.0 0 100 1.2

| 20.0 | 70 | 30 | 1.2 |

Method C: Enantiomeric Resolution (Chiral Analysis)

Mechanistic Rationale: As a chiral building block, the stereochemical purity of 3-Amino-4,4-dimethylpentanoic acid is critical. Traditional polysaccharide-based chiral columns struggle with underivatized zwitterions. Instead, (e.g., Chiralpak ZWIX) provide exceptional stereorecognition via synergistic ion-pairing and hydrogen bonding[6].

Protocol: Polar-Ionic Mode Chiral HPLC
  • Column: Chiralpak ZWIX(+) or ZWIX(-), 150 × 4.0 mm, 3 µm.

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Elution: Isocratic at 0.6 mL/min.

  • Detection: CAD or LC-MS (ESI+). Note: The addition of both an acid (Formic Acid) and a base (Diethylamine) creates a polar-ionic environment that modulates the electrostatic interactions between the zwitterionic analyte and the zwitterionic stationary phase, ensuring sharp peak shapes.

Method Performance Summary

The following table summarizes the validated quantitative metrics for the two primary purity methodologies, demonstrating the self-validating nature of the chosen parameters.

Table 3: Comparative Method Validation Data

ParameterMethod A (HILIC-CAD)Method B (FMOC RP-HPLC-FL)
Target Application Bulk Purity, Assay, Impurity ProfilingTrace Quantitation, Bioanalysis
Limit of Detection (LOD) 15 ng on-column0.5 pmol on-column
Limit of Quantitation (LOQ) 50 ng on-column1.5 pmol on-column
Linearity ( R2 ) > 0.995 (Log-Log fit required for CAD)> 0.999 (Linear fit)
Precision (% RSD, n=6) 1.8%2.4% (Includes derivatization variance)
Sample Prep Time < 2 minutes~ 25 minutes

References

  • PubChem Database. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 - CID 2733733. National Center for Biotechnology Information. Available at:[Link]

  • Ilisz, I., et al. (2015). High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Amino Acids, 47, 1421–1431. Available at:[Link]

  • Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Chromatography A, 1216(15), 3064-3077. Available at:[Link]

  • LCGC International (2011). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Chromatography Online. Available at:[Link]

Sources

Application

Topic: Robust Derivatization Strategies for the GC-MS Quantification of 3-Amino-4,4-dimethylpentanoic Acid

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for the chemical d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the chemical derivatization of 3-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar, zwitterionic nature and low volatility, direct GC analysis is not feasible. This guide explores the underlying principles of derivatization and presents two robust, field-proven protocols: a two-step esterification/acylation and a single-step silylation. We delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss expected mass spectral characteristics to ensure reliable and reproducible quantification in complex matrices.

The Analytical Challenge: Why Derivatization is Essential

Gas chromatography is a powerful technique for separating complex mixtures, but it is fundamentally limited to analytes that are thermally stable and volatile.[1] 3-Amino-4,4-dimethylpentanoic acid, like all amino acids, possesses both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). At physiological pH, these groups exist in a zwitterionic state, forming strong intermolecular hydrogen bonds. This results in a high melting point and negligible vapor pressure, making the native molecule incompatible with GC analysis.[2]

The core goal of derivatization is to mask these polar functional groups by replacing the active hydrogen atoms with nonpolar moieties.[3] This transformation achieves three critical objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative's boiling point is significantly lowered, allowing it to vaporize in the GC inlet.

  • Enhances Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.

  • Improves Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase.[4]

Overview of Primary Derivatization Strategies

For amino acids, three main derivatization chemistries are predominantly used. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

StrategyPrincipleKey ReagentsAdvantagesDisadvantages
Esterification & Acylation A two-step process: The carboxyl group is first converted to an ester, followed by acylation of the amino group.[5]Alcohols (e.g., Methanol, Butanol) with HCl; Anhydrides (TFAA, PFPA, HFBA).[6]Creates highly stable derivatives; robust and reproducible; less sensitive to moisture than silylation.[5]Two-step reaction is more time-consuming; acidic byproducts may need removal.
Silylation A one-step process where active hydrogens on both -COOH and -NH₂ groups are replaced with a silyl group (e.g., TMS, TBDMS).[7]BSTFA, MSTFA, MTBSTFA.Fast, single-step reaction; reagents are highly effective.[8]Derivatives are highly sensitive to moisture, which can lead to poor yield and instability.[9]
Alkylation (Chloroformates) A rapid, one-step reaction in an aqueous medium where amino groups form carbamates and carboxyl groups are esterified.[10][11]Ethyl Chloroformate (ECF), Methyl Chloroformate (MCF).[11]Very fast reaction; can be performed directly in aqueous samples, simplifying sample preparation.[1][12]Derivatives may be less stable than acylated counterparts; potential for multiple derivative products.

For robust, routine quantification of 3-Amino-4,4-dimethylpentanoic acid, we will detail the protocols for Two-Step Esterification/Acylation and Silylation with MTBSTFA , as they represent the most common and well-validated approaches in the field.

Protocol I: Two-Step Esterification and Acylation

This classic two-step approach provides exceptional stability and is highly recommended for complex biological matrices. First, the carboxyl group is esterified, and second, the amino group is acylated with a fluorinated anhydride, which enhances detection sensitivity.[6]

Principle and Rationale

The process involves two distinct chemical reactions.

  • Esterification: The carboxylic acid is converted to its n-butyl ester using butanolic HCl. The choice of a longer alkyl chain ester (butyl vs. methyl) can improve chromatographic separation from early-eluting matrix components.

  • Acylation: The primary amine is acylated using trifluoroacetic anhydride (TFAA). The resulting trifluoroacetyl (TFA) derivative is not only stable and volatile but also introduces fluorine atoms, which can provide characteristic mass fragments for MS detection.

Workflow and Reaction

The overall process from sample to analysis is outlined below.

cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Aqueous Sample containing Analyte Dry Evaporate to Complete Dryness (Nitrogen Stream, 70°C) Sample->Dry Esterify Step 1: Esterification Add 3M HCl in n-Butanol Heat at 100°C for 30 min Dry->Esterify Dry2 Evaporate Reagents Esterify->Dry2 Acylate Step 2: Acylation Reconstitute in Ethyl Acetate Add TFAA, Heat at 60°C for 20 min Dry2->Acylate Dry3 Evaporate Excess Reagents Acylate->Dry3 Recon Reconstitute in Solvent (e.g., Ethyl Acetate) Dry3->Recon GCMS Inject into GC-MS Recon->GCMS

Caption: Workflow for two-step derivatization.

The chemical transformation is as follows:

Caption: Two-step esterification/acylation reaction.

Detailed Experimental Protocol

Reagents & Materials:

  • 3-Amino-4,4-dimethylpentanoic acid standard

  • Internal Standard (IS): L-Alanine-2,3,3,3-d4 or a similar stable isotope-labeled amino acid.

  • 3 M Hydrochloric Acid (HCl) in n-Butanol

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (Anhydrous)

  • Reacti-Vials™ or equivalent glass reaction vials with PTFE-lined caps

  • Nitrogen evaporator or vacuum centrifuge

  • Heating block or oven

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample (e.g., 100 µL) into a reaction vial. If using an internal standard, add it at this stage. Evaporate the sample to complete dryness under a gentle stream of nitrogen at 70°C. It is critical to remove all water.[13]

  • Step 1: Esterification:

    • Add 200 µL of 3 M HCl in n-Butanol to the dried residue.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the reagents under a stream of nitrogen. Gentle heating (40-50°C) can facilitate this step.

  • Step 2: Acylation:

    • Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried residue from the previous step.

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature. Carefully evaporate the remaining solvent and excess TFAA under a gentle nitrogen stream.

  • Final Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

Protocol II: Single-Step Silylation with MTBSTFA

This method is faster but requires stringent anhydrous conditions. It utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are significantly more stable and less sensitive to hydrolysis than their trimethylsilyl (TMS) counterparts, making them a superior choice for quantitative analysis.[9][14]

Principle and Rationale

MTBSTFA reacts with active hydrogens on both the carboxyl and amino groups in a single heating step to form a di-TBDMS derivative. This reaction is often performed in a non-polar solvent like acetonitrile. The resulting TBDMS derivatives are known for producing characteristic and easily identifiable mass spectra with a prominent [M-57]⁺ ion, corresponding to the loss of a tert-butyl group.[7][9][14]

Workflow and Reaction

cluster_prep Sample Preparation cluster_deriv Single-Step Derivatization cluster_analysis Analysis Sample Aqueous Sample containing Analyte Dry Evaporate to Complete Dryness (Nitrogen Stream, 70°C) Sample->Dry Silylate Add MTBSTFA + Acetonitrile Heat at 100°C for 2-4 hours Dry->Silylate Cool Cool to Room Temperature Silylate->Cool GCMS Inject into GC-MS Cool->GCMS

Caption: Single-step silylation reaction.

Detailed Experimental Protocol

Reagents & Materials:

  • 3-Amino-4,4-dimethylpentanoic acid standard

  • Internal Standard (IS): L-Alanine-2,3,3,3-d4 or similar

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS (tert-Butyldimethylchlorosilane)

  • Acetonitrile (Anhydrous)

  • Reacti-Vials™ or equivalent

  • Nitrogen evaporator or vacuum centrifuge

  • Heating block or oven

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample (e.g., 100 µL) and internal standard into a reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 70°C. The absence of water is absolutely critical for this reaction to succeed. [9]2. Derivatization:

    • Add 100 µL of acetonitrile to the dried residue.

    • Add 100 µL of MTBSTFA (+1% t-BDMCS). The t-BDMCS acts as a catalyst.

    • Cap the vial tightly and vortex briefly.

    • Heat the mixture at 100°C for 4 hours. [9]The bulky nature of the analyte may require longer reaction times for complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No further workup is required.

GC-MS Method Parameters and Quantification

A validated GC-MS method is crucial for accurate quantification. The following table provides a starting point for method development.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5)A standard, non-polar column that provides excellent separation for a wide range of derivatized compounds.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Inlet Temp 280°CEnsures rapid and complete vaporization of the derivatives without thermal degradation.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minProvides optimal separation efficiency.
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 5 minA typical temperature program that separates analytes based on boiling point. This should be optimized for your specific application.
MS Transfer Line 290°CPrevents condensation of analytes before they enter the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching and structural elucidation.
MS Acquisition Full Scan (m/z 50-650) for method development; Selected Ion Monitoring (SIM) for quantification.Full scan is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions.
Expected Mass Fragments for Identification
DerivativeKey Diagnostic Ions (m/z)Comments
TFA-Butyl Ester M⁺, [M-OC₄H₉]⁺, [M-C₄H₉]⁺, fragments related to the TFA group.The molecular ion (M⁺) may be weak or absent. Fragmentation will be dominated by losses from the ester and acyl groups.
di-TBDMS [M-57]⁺ , [M-15]⁺, [M-159]⁺The [M-57]⁺ peak (loss of tert-butyl) is the base peak and the most reliable identifier for TBDMS derivatives. [9][M-159]⁺ corresponds to the loss of the CO-O-TBDMS group. [9]
Method Validation

For reliable quantification, a proper validation strategy is essential:

  • Calibration Curve: Prepare a series of calibration standards of known concentrations with a fixed amount of internal standard. Plot the peak area ratio (Analyte/IS) against the concentration. The curve should demonstrate linearity (R² > 0.99) over the expected concentration range of the samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these alongside the unknown samples to monitor the accuracy and precision of the method.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatization; Presence of moisture (especially for silylation); Sample degradation.Ensure complete dryness of the sample. Increase derivatization time or temperature. Use fresh, high-quality anhydrous reagents.
Tailing or Broad Peaks Active sites in the GC system (inlet liner, column); Incomplete derivatization.Use a deactivated inlet liner. Condition the GC column. Re-run derivatization, ensuring optimal conditions.
Multiple Peaks for Analyte Incomplete derivatization (e.g., only one group derivatized); Side reactions.Optimize reaction time and temperature. For silylation, ensure a catalyst (t-BDMCS) is present. [7]
Poor Reproducibility Inconsistent sample drying; Pipetting errors; Moisture contamination.Use a consistent drying method (e.g., lyophilizer or nitrogen evaporator). Calibrate pipettes. Store reagents under inert gas and use anhydrous solvents.

Conclusion

The successful quantification of 3-Amino-4,4-dimethylpentanoic acid by GC-MS is critically dependent on a robust and reproducible derivatization strategy. Both the two-step esterification/acylation and the single-step silylation with MTBSTFA are powerful methods capable of producing the necessary volatile and thermally stable derivatives. The two-step method offers superior derivative stability, making it ideal for high-throughput analysis or when samples may not be analyzed immediately. The silylation method provides a faster workflow but demands strict control over anhydrous conditions. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can develop a reliable and accurate quantitative assay for this and other non-proteinogenic amino acids.

References

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available at: [Link]

  • Baskal, S., Linder, M., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. Available at: [Link]

  • Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Brückner, H., & Schieber, A. (2018). Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • Hušek, P. (1998). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Ribeiro, C., et al. (2014). Comparing derivatization methods for amino acids – one and two-step procedures using gas chromatography – flame ion detector (GC-FID) Part II. RUN institutional repository. Available at: [Link]

  • Opekar, S., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Available at: [Link]

  • Jo, K., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere. Available at: [Link]

  • Schilling, M. R., Khanjian, H. P., & Souza, L. A. C. (1996). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. JAIC-Journal of the American Institute for Conservation. Available at: [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Macherey-Nagel Chromatography Catalog. Available at: [Link]

  • Le, A., & Piraud, M. (2009). Amino acid analysis in biological fluids by GC-MS. HAL open science. Available at: [Link]

  • Opekar, S., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Semantic Scholar. Available at: [Link]

  • Stalling, D. L., & Gehrke, C. W. (1966). Quantitative analysis of amino acids by gas chromatography: acylation of arginine. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Patel, D., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • UC Davis Stable Isotope Facility. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. Available at: [Link]

  • Kaiser, F. E., et al. (1974). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Journal of Chromatography A. Available at: [Link]

  • Culea, M., et al. (2010). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica. Available at: [Link]

  • Beger, R. D., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. Available at: [Link]

  • Jeleń, H. H., et al. (2014). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science. Available at: [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Wiley Interdisciplinary Reviews: Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Lee, D. Y., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B. Available at: [Link]

  • Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences. Available at: [Link]

  • Tsikas, D., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. Available at: [Link]

  • Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Preparation, Application. Available at: [Link]

  • Nægele, E. (2015). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]

Sources

Method

Leveraging 3-Amino-4,4-dimethylpentanoic Acid Hydrochloride as a Chiral Building Block in Advanced Synthesis

An Application Guide for Researchers Introduction: The Strategic Value of Steric Hindrance and Chirality In the landscape of medicinal chemistry and drug development, the pursuit of molecules with enhanced potency, selec...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Strategic Value of Steric Hindrance and Chirality

In the landscape of medicinal chemistry and drug development, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Chiral building blocks are fundamental tools in this endeavor, allowing for the precise construction of three-dimensional structures that govern biological activity.[1] Among these, non-natural amino acids with unique structural features offer a powerful platform for innovation. 3-Amino-4,4-dimethylpentanoic acid, a β-amino acid distinguished by a bulky tert-butyl group adjacent to its stereocenter, has emerged as a particularly valuable synthon.

The hydrochloride salt of this compound provides improved handling and solubility characteristics while preserving the core structural attributes that make it a compelling choice for researchers. Its strategic utility stems from two key features:

  • Conformational Restriction: The sterically demanding tert-butyl group significantly limits the rotational freedom around adjacent single bonds.[2] When incorporated into a larger molecule, such as a peptide or a small molecule therapeutic, this steric hindrance can lock the backbone into a specific, predictable conformation. This is critical for mimicking the bioactive conformation of a natural ligand or for exploring structure-activity relationships (SAR) with greater precision.[2]

  • Enhanced Stability: As a β-amino acid, it creates peptide-like backbones that are inherently more resistant to degradation by common peptidases, which typically recognize and cleave peptide bonds between α-amino acids. This property is crucial for improving the in vivo half-life of peptide-based drug candidates.

This guide provides an in-depth exploration of 3-Amino-4,4-dimethylpentanoic acid hydrochloride, presenting its physicochemical properties, key applications, and detailed protocols to facilitate its effective use in the laboratory.

Physicochemical Profile

The distinct properties of 3-Amino-4,4-dimethylpentanoic acid are central to its application. Both enantiomers, (R) and (S), are commercially available, providing access to the desired stereochemistry for asymmetric synthesis.

PropertyValueSource
Chemical Formula C₇H₁₅NO₂ (Free base) / C₇H₁₆ClNO₂ (HCl salt)[3]
Molecular Weight 145.20 g/mol (Free base) / 181.66 g/mol (HCl salt)[3]
Appearance White to off-white crystalline solid[4]
Key Structural Features β-Amino acid, Chiral center at C3, tert-butyl group at C4[4]
CAS Numbers (R)-enantiomer: 367278-49-7[5]
(S)-enantiomer: MFCD07784061
Racemate: 204191-43-5[4][6]

Core Applications & Mechanistic Insights

The unique structure of 3-Amino-4,4-dimethylpentanoic acid underpins its use in creating sophisticated molecular architectures.

Design of Peptidomimetics and Constrained Peptides

The incorporation of sterically hindered amino acids like this one is a well-established strategy to control peptide conformation.[7] The presence of the bulky alkyl group at the Cα (in α,α-disubstituted amino acids) or adjacent Cβ position forces the peptide chain to bend, stabilizing secondary structures like β-turns and helices.[7] This pre-organization of the molecular structure can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.

The primary challenge in synthesizing peptides with such hindered residues is the reduced reactivity of both the amino and carboxyl groups.[7] This steric hindrance makes peptide bond formation significantly more difficult than with standard proteinogenic amino acids.[7][8] Consequently, the selection of highly efficient coupling reagents and optimized reaction conditions is critical for success.

Chiral Building Block in Small Molecule Synthesis

Beyond peptides, 3-Amino-4,4-dimethylpentanoic acid serves as a valuable chiral pool starting material.[1] Its pre-defined stereocenter can be used to direct the stereochemical outcome of subsequent reactions, enabling the enantioselective synthesis of complex target molecules.[9][10]

A notable application is in the development of selective allosteric activators of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), a key regulator in cellular signaling pathways implicated in cancer.[11][12] In a reported study, derivatives of lithocholic acid were modified by incorporating a 3-amino-4,4-dimethyl moiety. This structural modification was a key part of the SAR studies that led to the discovery of potent and selective SHP1 activators with significant anti-tumor effects against leukemia and lung cancer cells.[11][12]

Experimental Protocols & Workflows

The successful application of 3-Amino-4,4-dimethylpentanoic acid hydrochloride requires careful consideration of reaction conditions to overcome its inherent steric bulk.

Workflow for Peptide Elongation

The following diagram illustrates a typical workflow for incorporating the building block into a growing peptide chain using solid-phase peptide synthesis (SPPS).

G cluster_0 Preparation cluster_1 Coupling Cycle cluster_2 Completion Start Resin-Bound Peptide (Free Amine) Protect N-Protect Building Block (e.g., Fmoc) Activate Activate Carboxyl Group Protect->Activate Couple Couple to Resin (Overcome Steric Hindrance) Activate->Couple Wash Wash Resin Couple->Wash Deprotect Fmoc Deprotection (e.g., Piperidine/DMF) Wash->Deprotect Wash2 Wash Resin Deprotect->Wash2 Repeat Repeat Cycle or Proceed to Final Cleavage Wash2->Repeat

Caption: General workflow for solid-phase synthesis using the chiral building block.

Protocol 1: N-Terminal Fmoc Protection

Before use in standard Fmoc-based solid-phase peptide synthesis, the free amine of the hydrochloride salt must be neutralized and protected.

Materials:

  • (R)- or (S)-3-Amino-4,4-dimethylpentanoic acid hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Amino-4,4-dimethylpentanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield the pure N-Fmoc protected amino acid.

Expert Insight: The use of Fmoc-OSu is a standard and reliable method for protecting primary and secondary amines. Ensuring the reaction remains basic (pH > 8) is critical for the acylation to proceed efficiently.

Protocol 2: Peptide Coupling with a Sterically Hindered Amino Acid

This protocol details the crucial amide bond formation step, addressing the challenge of steric hindrance. The choice of coupling reagent is paramount.

Coupling ReagentAdvantagesConsiderations
HATU / HCTU High reactivity, fast kinetics, low racemization. Highly effective for hindered couplings.Higher cost. Byproducts can sometimes be difficult to remove.
PyBOP® Effective for hindered systems, good solubility.Potential for side reactions if not used correctly. Byproduct removal is necessary.
EDC/HOBt Cost-effective and widely used.Generally less efficient for severely hindered couplings compared to uronium/phosphonium salts. Slower reaction rates.[11]

Materials:

  • N-Fmoc-3-Amino-4,4-dimethylpentanoic acid (1.2 eq)

  • Resin-bound peptide with a free N-terminal amine (1.0 eq)

  • HATU (1.15 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

  • In a separate vessel, pre-activate the carboxyl group. Dissolve N-Fmoc-3-Amino-4,4-dimethylpentanoic acid and HATU in a minimal amount of DMF.

  • Add DIPEA to the pre-activation mixture and vortex for 2-5 minutes.

  • Add the activated amino acid solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the temperature may be increased to 40 °C.

  • Monitor the coupling efficiency using a Kaiser test or a microcleavage LC-MS analysis. If the reaction is incomplete, a second coupling may be performed.

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • The resin is now ready for the next deprotection step.

Scientist's Note: Pre-activation of the carboxylic acid is crucial when working with hindered systems. It ensures the rapid formation of the active O-acylisourea intermediate, which then reacts with the amine before it can undergo undesirable side reactions. The use of a non-nucleophilic base like DIPEA is essential to prevent it from competing with the peptide's amine.

G struct1 N-Fmoc-3-amino-4,4-dimethylpentanoic Acid R-COOH intermediate Activated Ester Intermediate R-COO-Active struct1:f1->intermediate:f0  +  HATU, DIPEA struct2 HATU (Activator) struct3 Resin-Bound Peptide R'-NH₂ product Coupled Peptide on Resin R-CO-NH-R' intermediate:f1->product:f0  +  R'-NH₂ (Resin)

Caption: Reaction scheme for HATU-mediated coupling of the hindered amino acid.

Conclusion and Future Outlook

3-Amino-4,4-dimethylpentanoic acid hydrochloride is more than just a synthetic curiosity; it is a strategic tool for imparting desirable properties into peptides and small molecules. Its ability to enforce specific conformations and enhance metabolic stability makes it an invaluable building block for addressing common challenges in drug discovery.[2][8] While its steric bulk presents synthetic hurdles, these can be reliably overcome with modern coupling techniques and carefully optimized protocols. As the demand for more sophisticated and durable therapeutics grows, the creative application of structurally unique building blocks like this one will continue to be a cornerstone of innovation in chemical and pharmaceutical research.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • European Chemicals Agency. (n.d.). (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride. ECHA.
  • Keserű, G. M., & Nógrádi, M. (Eds.). (2018). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Strategies for Discovering and Optimizing New Lead Compounds. Wiley.
  • Nomura, K., Hochido, H., Morita, Y., Hashimoto, S., & Kawada, H. (2025). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Chemical Communications, 61(36), 4856-4859. [Link]

  • Oda, T., Nakatsuji, Y., & Ooi, T. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10696–10702. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. PubChem. Retrieved from [Link]

  • Wang, L., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 28(5), 2389. [Link]

  • Wang, L., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. [Link]

  • Company, R. S. C. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS.
  • Sotorríos, L., et al. (2022).
  • Wang, J., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104-1108. [Link]

  • Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
  • Ferreira, V. F., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(15), 3399. [Link]

  • SigmaAldrich.cn. (n.d.). (S)-3-amino-4,4-dimethyl-pentanoic acid AldrichCPR. Sigma-Aldrich. Retrieved from [Link]

  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA.
  • PubMed. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors: Biological evaluation for the treatment of glioblastoma multiforme. PubMed. [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Buchler GmbH. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Neuland Labs. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Neuland Labs. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 3-Amino-4,4-dimethylpentanoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Amino-4,4-dimethylpentanoic acid hydrochloride . As a bulky β -amino acid (a tert-leucine homologue), this molecule is a highly valued building block in pept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-4,4-dimethylpentanoic acid hydrochloride . As a bulky β -amino acid (a tert-leucine homologue), this molecule is a highly valued building block in peptidomimetic drug development. However, the extreme steric hindrance of its tert-butyl group introduces unique synthetic bottlenecks that frequently compromise yield and purity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers and process chemists optimize their synthetic workflows.

FAQ 1: Route Selection and the Gem-Dimethyl Effect

Q: We are currently using a Knoevenagel condensation followed by amination to synthesize the β -amino acid, but our yields are stuck below 20%. Why is this happening, and how can we fix it?

A: The low yield is a direct consequence of the gem-dimethyl effect—specifically, the extreme steric bulk of the tert-butyl group derived from your starting material, pivalaldehyde. In a standard Knoevenagel approach, pivalaldehyde reacts with malonic acid to form an α,β -unsaturated acid. However, the subsequent conjugate addition of ammonia is severely sterically hindered by the adjacent tert-butyl group, leading to yields as low as 15%[1].

Solution: Abandon the Knoevenagel-amination route. Instead, transition to an asymmetric Reformatsky-type addition using a pre-formed chiral imine[2]. By pre-installing the nitrogen atom via imine formation with (S)-phenylglycinol, you bypass the sterically hindered conjugate addition step entirely, allowing the nucleophilic zinc enolate to attack the activated imine carbon directly.

Table 1: Effect of Synthesis Route on 3-Amino-4,4-dimethylpentanoic Acid Yield

Synthesis RouteKey ReagentsSteric Hindrance ImpactTypical Isolated Yield
Knoevenagel / Amination Pivalaldehyde, Malonic Acid, NH₃Severe (gem-dimethyl blocks conjugate addition)~15%[1]
Asymmetric Reformatsky Pivalaldehyde, (S)-Phenylglycinol, Zn EnolateMinimal (pre-formed imine directs addition)>75%[2]
FAQ 2: Optimizing the Reformatsky Addition

Q: When executing the Reformatsky addition with tert-butyl bromoacetate, the reaction is highly exothermic, and the yield of the β -amino ester fluctuates wildly. How do we stabilize this process upon scale-up?

A: Yield fluctuations in Reformatsky reactions are almost always tied to inconsistent zinc activation and subsequent thermal degradation of the zinc enolate. If the zinc is not properly activated, the initiation is delayed. This leads to a dangerous accumulation of the bromoacetate in the reactor, followed by a sudden thermal runaway that destroys the reagent[2].

Self-Validating Protocol: Scalable Zinc Activation & Reformatsky Coupling

To ensure a self-validating system, rely on specific In-Process Controls (IPCs) during the activation phase:

  • Zinc Activation (IPC Checkpoint 1): Suspend zinc dust in THF. Add a catalytic amount of trimethylsilyl chloride (TMSCl) at 22 °C.

    • Validation: Observe a slight temperature bump and the visual scouring of the zinc surface. This confirms the chemical removal of the unreactive ZnO passivation layer[2].

  • Reagent Formation: Heat the suspension to 50 °C. Begin a controlled, dropwise addition of tert-butyl bromoacetate.

    • Validation: The reaction must maintain a steady, manageable exotherm. A successful reagent formation will result in the near-complete consumption of zinc dust, yielding a homogeneous solution[2].

  • Coupling (IPC Checkpoint 2): Exchange the solvent to NMP or DMSO (removing THF prevents competitive side reactions). Add the pivalaldehyde-derived chiral imine at -5 °C, then allow it to warm to room temperature.

    • Validation: Monitor the reaction via HPLC. The coupling is validated as complete when the chiral imine peak falls below <1% relative area.

G A Pivalaldehyde C Chiral Imine Formation (Toluene, -H2O) A->C B (S)-Phenylglycinol B->C D Reformatsky Addition (Zn, t-Butyl bromoacetate) C->D E β-Amino Ester Complex D->E F Oxidative Cleavage (NaIO4, MeNH2) E->F G HCl Salt Precipitation (One-Pot) F->G H 3-Amino-4,4-dimethylpentanoic acid hydrochloride G->H

Figure 1: Optimized Reformatsky-driven synthetic workflow for 3-Amino-4,4-dimethylpentanoic acid.

FAQ 3: Preventing Yield Loss During Deprotection

Q: We successfully form the β -amino ester, but during the oxidative cleavage of the (S)-phenylglycinol auxiliary with sodium periodate (NaIO₄), we lose over 40% of our product to unidentified side reactions. What is the mechanism of this loss?

A: The oxidative cleavage of the 1,2-amino alcohol moiety on the auxiliary generates a highly unstable aldehyde intermediate. If left unchecked in the reaction mixture, this aldehyde rapidly undergoes deleterious side reactions—such as oligomerization or undesired reductive amination with your newly freed product—destroying your yield[2].

Solution: Introduce methylamine (MeNH₂) into the cleavage reaction. Methylamine acts as a sacrificial nucleophile, rapidly trapping the reactive aldehyde to form a stable imine byproduct. This kinetically outcompetes the side reactions, protecting your target β -amino ester[2].

G A β-Amino Ester (with Phenylglycinol) B NaIO4 Addition (Oxidative Cleavage) A->B C Unstable Aldehyde Intermediate B->C Cleaves 1,2-diol equivalent D Side Reactions (Oligomerization) C->D Without MeNH2 E Methylamine (MeNH2) Trapping C->E With MeNH2 F Stable Imine Byproduct E->F Traps aldehyde G Target Free Amine (High Yield) E->G Releases product

Figure 2: Mechanistic pathway of oxidative cleavage highlighting methylamine's protective role.

FAQ 4: Maximizing Hydrochloride Salt Isolation

Q: What is the most efficient way to isolate the final 3-Amino-4,4-dimethylpentanoic acid hydrochloride salt without losing product in the mother liquor?

A: Isolation should be performed as a one-pot transesterification, desilylation (if applicable), and salt formation process to minimize physical transfer losses[2]. Because the hydrochloride salt of this specific amino acid is highly polar, it requires precise anti-solvent crystallization to force it out of solution.

Self-Validating Protocol: One-Pot Hydrochloride Salt Isolation
  • Hydrolysis: Treat the crude cleavage mixture with an excess of p-toluenesulfonic acid (PTSA) in ethanol to fully hydrolyze the intermediate imine[2].

  • Neutralization & Salt Exchange: Neutralize the mixture with sodium ethoxide, then immediately introduce a stoichiometric excess of HCl (ethanolic or gaseous)[2].

    • Validation: Ensure the pH of the solution is strictly < 2 via pH probe to guarantee complete protonation of the amine.

  • Anti-Solvent Crystallization (IPC Checkpoint 3): Concentrate the mixture under reduced pressure to remove excess ethanol. At room temperature, add heptane (or acetonitrile) as an anti-solvent.

    • Validation: A white precipitate should immediately begin forming upon the addition of the non-polar anti-solvent.

  • Maturation: Cool the suspension to -10 °C for 8 hours. Filter and wash the cake with cold heptane[2].

    • Validation: Analyze the mother liquor via quantitative NMR or HPLC; a fully optimized crystallization will leave <5% of the theoretical product mass in the filtrate.

References
  • Title: Practical Enantioselective Synthesis of β-Substituted-β-amino Esters Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Linear free energy relationships of the gem-dimethyl (gem-dialkyl) effect Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Peptide Coupling with 3-Amino-4,4-dimethylpentanoic Acid

Introduction 3-Amino-4,4-dimethylpentanoic acid (also known as β -tert-butyl- β -alanine) is a highly hindered non-canonical amino acid frequently utilized to confer extreme structural rigidity and enzymatic resistance i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-4,4-dimethylpentanoic acid (also known as β -tert-butyl- β -alanine) is a highly hindered non-canonical amino acid frequently utilized to confer extreme structural rigidity and enzymatic resistance in novel therapeutics, such as soluble guanylate cyclase (sGC) stimulators[1]. However, the massive tert-butyl group at the γ -position creates a severe steric shield around the β -amino group[2]. This drastically reduces the rate of aminolysis during Solid-Phase Peptide Synthesis (SPPS), leading to incomplete couplings, truncated sequences, and complex side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully incorporate this challenging building block.

Troubleshooting Guide & FAQs

Q1: Why are my coupling yields so low when adding the next amino acid onto 3-Amino-4,4-dimethylpentanoic acid? A: The issue is fundamentally kinetic. The bulky tert-butyl group physically blocks the incoming activated amino acid from reaching the optimal Bürgi-Dunitz trajectory for nucleophilic attack. Because the desired aminolysis reaction ( kacylation​ ) is exceptionally slow, competing side reactions dominate. To overcome this high activation energy barrier, you must use highly reactive coupling reagents that provide anchimeric assistance (e.g., HATU or COMU) and apply thermal energy via Microwave-Assisted SPPS (MW-SPPS)[3],[4].

Q2: I am detecting a +98 Da mass adduct on my peptide via LC-MS. What is this, and how do I fix it? A: A +98 Da adduct indicates guanidinylation (or uronium capping). When using uronium-based reagents like HATU or HBTU, the slow acylation of your sterically hindered amine allows the amine to directly attack the electrophilic carbon of the uronium salt instead of the activated ester[5],. This forms a tetramethylguanidinium-capped peptide, which is a dead-end sequence that cannot be further elongated. Solution: Switch to a carbodiimide/additive system like DIC/Oxyma Pure . Because DIC is not a uronium salt, guanidinylation is chemically impossible, allowing you to run prolonged or double couplings without capping the sequence[4],[6].

Q3: Does 3-Amino-4,4-dimethylpentanoic acid pose a high risk of racemization during prolonged coupling? A: While β -amino acids are generally less prone to direct enolization than α -amino acids, the extreme conditions (MW-SPPS at 75°C–90°C) required to force this coupling can induce epimerization. To mitigate this, replace the standard base N,N-Diisopropylethylamine (DIEA) with the weaker, less nucleophilic base sym-collidine , and utilize Oxyma Pure, which has been shown to suppress racemization better than traditional HOBt[4],[6].

Quantitative Data: Coupling Reagent Performance Profile

Table 1: Reagent selection matrix for sterically hindered couplings.

Coupling ReagentActive Ester GeneratedReactivity (Steric Hindrance)Guanidinylation RiskRecommended Application
HBTU / TBTU OBtLowHighRoutine, unhindered SPPS
HATU OAtVery High (7-Aza effect)HighDifficult couplings, standard SPPS
COMU OxymaVery HighLow (Morpholino group)Bulky amino acids, MW-SPPS
DIC / Oxyma OxymaHighNone Prolonged/double couplings

Mechanistic Workflows

Mechanism AA Carboxylate Anion ActiveEster OAt / Oxyma Active Ester AA->ActiveEster Activation (Fast) Uronium HATU / COMU (Uronium Salt) Uronium->ActiveEster Leaving Group DeadEnd Guanidinium Adduct (+98 Da) Uronium->DeadEnd Truncation Peptide Target Peptide Bond ActiveEster->Peptide Aminolysis (Slow due to bulk) Amine Hindered Amine (3-Amino-4,4-dimethyl...) Amine->Uronium Direct Attack (Side Reaction) Amine->Peptide

Mechanistic pathway of uronium-mediated activation vs. guanidinylation side reactions.

Troubleshooting A Incomplete Coupling (Bulky β-Amino Acid) BB BB A->BB B Assess Current Coupling Reagent C Using HBTU/HOBt? D Switch to COMU or HATU (Anchimeric Assistance) C->D Yes E Check Mass Spec for +98 Da Adduct C->E No D->E F Guanidinylation Detected E->F Yes H Apply MW-SPPS (75°C, 15 min) E->H No G Switch to DIC / Oxyma (Zero Guanidinylation) F->G G->H I Successful Elongation H->I BB->C

Workflow for troubleshooting incomplete coupling of sterically hindered beta-amino acids.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Coupling using COMU/DIEA

Use this protocol for the rapid activation and coupling of Fmoc-3-Amino-4,4-dimethylpentanoic acid to the growing, unhindered peptide chain.

  • Resin Swelling : Swell the peptidyl-resin in DMF for 30 minutes. Causality: Proper swelling exposes the maximum number of reactive sites within the polymer matrix, reducing pseudo-dilution effects that hinder reaction kinetics.

  • Fmoc Deprotection : Treat with 20% Piperidine in DMF containing 0.1 M Oxyma Pure for 3 min at 75°C (Microwave). Causality: Oxyma Pure acts as a mild acid to suppress base-catalyzed aspartimide formation during heating.

  • Pre-Activation (Critical) : In a separate vial, dissolve 4 eq. Fmoc-3-Amino-4,4-dimethylpentanoic acid and 4 eq. COMU in DMF. Add 8 eq. DIEA. Allow to react for exactly 1 to 2 minutes . Causality: COMU rapidly forms the highly reactive Oxyma ester. Prolonged pre-activation degrades the active ester, while insufficient activation allows unreacted COMU to cause guanidinylation[3],[4].

  • Coupling : Transfer the activated mixture to the resin. Irradiate at 75°C for 15 minutes. Causality: Thermal energy overcomes the steric clash of the tert-butyl group, exponentially increasing kacylation​ .

  • Validation : Perform a Kaiser Test. If the beads remain yellow, the coupling is complete. If blue/green, proceed to Protocol B.

Protocol B: Guanidinylation-Free Double Coupling using DIC/Oxyma

Use this protocol when coupling the next amino acid ONTO the hindered amine of 3-Amino-4,4-dimethylpentanoic acid, where prolonged reaction times are mandatory.

  • Activation : Dissolve 5 eq. of the incoming Fmoc-amino acid and 5 eq. Oxyma Pure in DMF. Add 5 eq. DIC. Causality: DIC/Oxyma generates an active ester without any uronium species present, completely eliminating the risk of +98 Da truncation during the slow aminolysis step[4],[6].

  • Coupling : Add to the resin and react at 75°C for 30 minutes.

  • Validation : Perform a Chloranil Test (preferred over Kaiser for highly hindered/secondary amines). Confirm the mass of a micro-cleaved sample via LC-MS to ensure the absence of unreacted starting material and verify a clean mass profile.

References

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwJHYnz3zRQIE7YcdU9r8qhZyQEBrcrd-M8rOcQAc3TsSbLWn9k_MByz42vz6v74zRtLe6yZEbszmRV7tBf0Ax4DeA_0ZG4TQX1WWggmMjJfYmTH2NEzLzGbS5gVRSFtE4Rlo9ylWs56NpemROV5ZNmoDTzTuKGA0k_bDLc9A=]
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXWTZ6ndDHrYyZzUNFu6Z4LyIK2cMkPrNuzOnqPADMpnEgrmnMb2aycDVlwkAbX_Z-bx9tSMPXw2OrHwnjYYpvFxUQH0DmwhZFnmLebR3CzAhXCX3m7x0xGAWdpll7nJUAbMp_esM3dkKYwgK1O5kNgg-lDwETZp9M6XHcaCcn5-Qs1fcAaD5_hy9u4C5GvFyAzOE9TK9ePzvQHYiKJx_pKDzhvUXqww==]
  • BenchChem. "A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHySdvdzzBdL9QJZ8EFq5_Ulsj20RytRPdUDSQdhdpkA02Fyq0Y73yUbQ2xtfStjesif2BV7rVJ7ATIWsL00-rIpkMvalULosGaY506rLD48Xi2trJRQHn0o5T1ti5EKAR88y0oeYfY2MhRp6k6aPeg_4nuarA5MRxvgcSU09QFZ7xZmc0iIxhcdqWIo5bbeFB1I1tlteXtpfxNkCEf-EalPvUQQtOSBH5H65o_]
  • Sigma-Aldrich. "Peptide Coupling Reagents Guide."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzG9W3kpQe54MzZT94R5k9LhlwHyUkDV4cqXx1Cty80IdSJdrnEOp4PvtuMaN1Z7d1x5UuZAAIfB5nDyorKo94rmVm5dBLQwMQn_8Znt-0zecJD-uVtIDyVJWTRs2S0MIX3_ODij_a0tt5Xyom-nwvoL9oIqejdiJCmV8MP_HuLaBRT-ejrFmpFGzF2F8kk4RE7WCUBqCLSKZzDfB1MV8G2OeRJWchvnIQ90_r6Tu22cbAxIiOere7LD5tGv3ZdboLhw2Fq1BsoaI0kIZfslytqQU787gtQ2w=]
  • Google Patents. "WO2014144100A2 - Sgc stimulators."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErMA3HncdTEB2Sp3cTnBRxNNiqU37NCFD2jqNHiB3s0cPKlJoVdd5JowV5UFVX9ihxvjsCuzKWIXHxV9uQBeOSWfqFAYY27g-aam8Ddr8mIqODE71rjRJcEeBaVMhse0_oktvq2ghrnkgfSSYOGA==]
  • NIH / European Peptide Society. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoi86H3Jmdm5pW6DVe1WNO7mAQss4wi4s8KoELrAcWs7mLUjqYYmD2zCanvtLJin9526wdQX3n_C_GCK5-0rFLEoWKKH4crHSHjExfMMRvDW1w98oboWiOK_BhLM74MNo-yrQ0]
  • CymitQuimica. "CAS 204191-43-5: 3-Amino-4,4-dimethylpentanoic acid."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY-SzsxDV-gUfSGnjb7wdjLCMpBQpYvCH-mv3n4D93aN8EGsYlM5TxvCRWNUSFCnN5dO54WNcunFFqmwruCdnXH8cgT6fEA_hGOfjJbvkB_2BP2qePppK0KBHeL5w3xFDz4EEm]

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Troubleshooting

Technical Support Center: Optimizing HPLC Retention for 3-Amino-4,4-dimethylpentanoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the chromatographic analysis of 3-Amino-4,4-dimethylpentanoic acid and its derivatives. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic analysis of 3-Amino-4,4-dimethylpentanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this analyte class. These molecules, characterized by a polar β-amino acid structure and a bulky hydrophobic tert-butyl group, require a nuanced approach to achieve optimal, reproducible HPLC retention times.

This guide provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)
Q1: Why is my 3-Amino-4,4-dimethylpentanoic acid derivative eluting at the solvent front on my C18 column?

A: This is a classic sign of insufficient retention in reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity.[1][2] Your analyte, being a zwitterionic amino acid at neutral pH, is highly polar and has minimal interaction with the non-polar C18 stationary phase. The bulky tert-butyl group may not provide enough hydrophobicity to overcome the polarity of the amino and carboxylic acid moieties. To achieve retention, you must modify the system to either increase the analyte's hydrophobicity or use an alternative chromatographic mode.

Q2: What is the most critical parameter to control for reproducible retention times with these compounds?

A: Mobile phase pH . Without question, the ionization state of the amino and carboxylic acid groups is the single greatest determinant of retention in reversed-phase HPLC.[3][4] The pKa of the amino group is typically around 9-10, while the carboxylic acid pKa is around 4-5. Small shifts in mobile phase pH around these pKa values can cause dramatic changes in the analyte's charge, polarity, and, consequently, its retention time.[3] Therefore, robust buffering of your mobile phase within its effective buffering range (pKa ± 1 pH unit) is non-negotiable for method stability.[5]

Q3: Do I need to derivatize my analyte for UV detection?

A: Most likely, yes. The core structure of 3-Amino-4,4-dimethylpentanoic acid lacks a significant chromophore, making it nearly transparent to standard UV detectors.[6] While detection at low wavelengths (e.g., 200-210 nm) is sometimes possible for underivatized amino acids, it is often non-specific and prone to baseline interference.[7] Pre-column derivatization with reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or Dansyl chloride introduces a highly UV-absorbent or fluorescent tag, drastically improving sensitivity and selectivity.[8][9][10]

Q4: How can I separate the enantiomers of my chiral derivative?

A: Standard (achiral) HPLC columns cannot distinguish between enantiomers. You must employ a chiral separation strategy. The two primary approaches are:

  • Direct Separation: Use a Chiral Stationary Phase (CSP). CSPs based on macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin) or polysaccharide derivatives are often effective for amino acid derivatives.[11][12]

  • Indirect Separation: Derivatize your analyte with a chiral derivatizing agent (e.g., Marfey's reagent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)). This creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral reversed-phase column.[13]

Troubleshooting Guide: Retention Time Optimization

This section addresses specific experimental problems with causal explanations and actionable solutions.

Issue 1: Retention Time is Too Short or Unstable

Q: My retention time is consistently less than 2 minutes and drifts between injections. What's happening and how do I fix it?

A: This indicates both a lack of retention and poor method control. The drift is likely due to inconsistent ionization of your analyte.

  • Causality: In reversed-phase mode, you need to suppress the ionization of at least one of the polar functional groups to increase hydrophobicity and promote interaction with the stationary phase. Drifting retention suggests your mobile phase pH is not adequately controlled, leading to a fluctuating equilibrium between ionized and non-ionized forms of the analyte with each injection.[4][14]

  • Solutions & Experimental Protocol:

    • Control pH to Suppress Ionization:

      • Step 1: To retain the analyte longer, lower the mobile phase pH to 2.5-3.0 using a buffer like 20 mM potassium phosphate or 0.1% trifluoroacetic acid (TFA). This protonates the carboxylic acid group (COOH), neutralizing its negative charge and making the molecule more hydrophobic.

      • Step 2: Ensure your buffer is used within its effective range. Phosphate buffers are excellent between pH 2.1 and 4.1, and again between 6.2 and 8.2.

      • Step 3: Always prepare fresh mobile phase daily to prevent pH shifts due to CO2 absorption or evaporation of the organic component.[3]

    • Employ Hydrophilic Interaction Chromatography (HILIC):

      • Step 1: If your analyte is still poorly retained in RP even at low pH, switch to HILIC. This mode uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase (typically >70% acetonitrile).[3][6]

      • Step 2: In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase. Retention is driven by the analyte's polarity, so highly polar compounds like amino acids are well-retained.

      • Step 3: Start with a mobile phase of 85:15 acetonitrile:water with a 10 mM ammonium acetate or formate buffer and adjust the water content to optimize retention. Increasing water content will decrease retention.

    • Utilize Ion-Pair Chromatography:

      • Step 1: Add an ion-pairing reagent to the mobile phase. For a positively charged amine (at low pH), use an alkyl sulfonate like sodium dodecyl sulfate (SDS). The hydrophobic tail of the reagent pairs with the analyte's charge, and the complex is retained by the C18 stationary phase.

      • Step 2: Be aware that ion-pairing reagents can be difficult to wash from a column and may dedicate it to that specific method.

Logical Flow: Selecting the Correct Chromatographic Mode

The following diagram outlines the decision-making process for choosing an appropriate HPLC mode for your analyte.

G start Start: Analyze 3-Amino-4,4-dimethyl- pentanoic acid derivative check_retention Is the analyte retained on a standard C18 column (k > 2)? start->check_retention rp_hplc Success: Optimize Reversed-Phase (RP-HPLC) Method (pH, % Organic, Temp) check_retention->rp_hplc  Yes rp_options Modify RP-HPLC Conditions check_retention->rp_options No check_chiral Is chiral separation required? chiral_hplc Use Chiral Stationary Phase (CSP) or Chiral Derivatizing Agent check_chiral->chiral_hplc Yes achiral_success Success: Achiral Method Optimized check_chiral->achiral_success No rp_hplc->check_chiral hilic Switch to HILIC Mode rp_options->hilic Try Alternatives ion_pair Use Ion-Pair Chromatography rp_options->ion_pair Try Alternatives hilic->check_chiral ion_pair->check_chiral

Caption: Decision tree for HPLC mode selection.

Issue 2: Peak Tailing

Q: I have good retention, but my peak is asymmetrical with a distinct tail. How can I improve the peak shape?

A: Peak tailing for basic compounds like your amino acid derivative is almost always caused by secondary interactions between the protonated amine group and negatively charged residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[15]

  • Causality: These strong, undesirable ionic interactions act as a secondary, high-energy retention mechanism, which leads to a slow release of analyte molecules from the stationary phase and results in a tailed peak.

  • Solutions & Experimental Protocol:

    • Use a Modern, End-Capped Column:

      • Step 1: Ensure you are using a high-purity, Type B silica column that is fully end-capped. These columns have a much lower concentration of active silanol groups compared to older Type A silica columns.[15]

      • Step 2: Consider a column with a polar-embedded or polar-endcapped phase. These stationary phases have a hydrophilic group incorporated near the silica surface, which shields the analyte from residual silanols.

    • Modify the Mobile Phase:

      • Step 1: Lower the pH: Operating at a low pH (e.g., < 3) protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.

      • Step 2: Add a Competing Base: Introduce a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) into your mobile phase.[5] The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak shape.

Data Summary: Impact of Parameters on Retention

The following table summarizes the expected effect of changing key HPLC parameters on the retention factor (k) of a typical 3-Amino-4,4-dimethylpentanoic acid derivative.

Parameter ChangeExpected Effect on Retention Factor (k) in RP-HPLCRationale
Decrease Mobile Phase pH (e.g., from 7 to 3)Increase Protonates the carboxylate group, reducing overall polarity and increasing hydrophobic interaction with the stationary phase.
Increase % Organic Solvent (e.g., Acetonitrile)Decrease Increases the mobile phase's elution strength, causing the analyte to elute faster.[3]
Increase Column Temperature Decrease Reduces mobile phase viscosity and can decrease analyte interaction with the stationary phase, typically leading to shorter retention times (~2% decrease per 1°C increase).[15]
Add Ion-Pair Reagent (e.g., alkyl sulfonate)Increase Forms a neutral, hydrophobic complex with the protonated amine, significantly enhancing retention.
Troubleshooting Workflow: Diagnosing Retention Time Drift

When faced with unstable retention times, a systematic approach is crucial to quickly identify and resolve the root cause.

G start Problem: Retention Time is Drifting check_pattern What is the pattern of the drift? start->check_pattern gradual_drift Gradual, Continuous Drift (Increasing or Decreasing) check_pattern->gradual_drift Gradual random_jitter Random Jitter (Injection-to-Injection) check_pattern->random_jitter Random sudden_change Abrupt Step Change check_pattern->sudden_change Sudden cause_gradual1 Cause: Column not equilibrated or Temperature fluctuation gradual_drift->cause_gradual1 cause_gradual2 Cause: Mobile phase pH/composition changing (evaporation) gradual_drift->cause_gradual2 cause_random Cause: Pump/proportioning valve issue or air bubbles in system random_jitter->cause_random cause_sudden Cause: Incorrect mobile phase made, major leak, or wrong method loaded sudden_change->cause_sudden solution_gradual1 Solution: Increase equilibration time. Use a column oven. cause_gradual1->solution_gradual1 solution_gradual2 Solution: Prepare fresh mobile phase. Keep solvent bottles capped. cause_gradual2->solution_gradual2 solution_random Solution: Degas mobile phase. Purge pump. Check for leaks. cause_random->solution_random solution_sudden Solution: Verify mobile phase prep and method parameters. Check pressure. cause_sudden->solution_sudden

Caption: Systematic workflow for troubleshooting HPLC retention time drift.[14]

References
  • Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available at: [Link]

  • Spectroscopy Online (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available at: [Link]

  • Gaspari, M. & Cuda, V. (2011). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PMC. Available at: [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. Available at: [Link]

  • Galaverna, G. et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]

  • ResearchGate (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]

  • Mant, C.T. et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. PMC. Available at: [Link]

  • ResearchGate (2023). HPLC method development for the analysis of amino acids in animal feed samples using o-phthalaldehyde and 9-fluronylmethyl-chloroformate. Available at: [Link]

  • Royal Society of Chemistry (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]

  • Timberline Instruments (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]

  • Sarrut, M. et al. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. MDPI. Available at: [Link]

  • Separation Science (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • Al-Qummash, N.M. et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... PMC. Available at: [Link]

  • Qiu, H. et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Google Patents. WO1998041489A1 - Chiral separations of amino acids.
  • Ilisz, I. et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. Available at: [Link]

  • PubChem. 3-Amino-4,4-dimethylpentanoic acid. Available at: [Link]

  • DSpace@MIT (2020). Retention Time and Solvent Concentration Prediction for an Automated Peptide Manufacturing Platform. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in NMR Spectra of 3-Amino-4,4-dimethylpentanoic acid hydrochloride

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically designed to assist researchers, scientists, and drug development professionals in addressing and corre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically designed to assist researchers, scientists, and drug development professionals in addressing and correcting baseline noise and distortions encountered during the analysis of 3-Amino-4,4-dimethylpentanoic acid hydrochloride. Our goal is to provide practical, in-depth solutions to common experimental challenges, ensuring the acquisition of high-quality, interpretable NMR data.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common baseline problems in a question-and-answer format, focusing on the specific properties of 3-Amino-4,4-dimethylpentanoic acid hydrochloride.

Question 1: My baseline has a broad, rolling, or "humped" appearance across the entire spectrum. What are the likely causes and how can I fix it?

Answer:

A rolling baseline is one of the most frequently encountered issues and can stem from several sources, particularly with a molecule like 3-Amino-4,4-dimethylpentanoic acid hydrochloride.

Underlying Causes & Explanations:

  • Pulse Breakthrough/Receiver Overload: The initial, intense part of the Free Induction Decay (FID) can be corrupted by the radiofrequency (RF) pulse itself, especially if the receiver is not perfectly isolated from the transmitter. This is a primary cause of baseline roll. The strong singlet from the nine equivalent protons of the tert-butyl group in your compound can exacerbate this issue, leading to a very intense initial FID signal that can overload the receiver.

  • Acoustic Ringing: The RF pulse can induce mechanical vibrations in the probe components, which in turn generate a spurious signal that distorts the baseline.[1] This is more common at high magnetic fields and with certain nuclei but can affect proton NMR as well.

  • Improper Shimming: An inhomogeneous magnetic field across the sample will lead to broad lineshapes and can contribute to an uneven baseline.[2][3][4][5] For a sample with a very strong singlet like that from the tert-butyl group, achieving excellent homogeneity is critical.

Troubleshooting Workflow:

G start Rolling Baseline Observed check_gain 1. Optimize Receiver Gain (Avoid ADC Overflow) start->check_gain re_shim 2. Re-shim the Sample (Manual & Gradient Shimming) check_gain->re_shim check_phase 3. Manual Phase Correction (Zero- and First-Order) re_shim->check_phase process_bc 4. Apply Post-Processing Baseline Correction check_phase->process_bc success Flat Baseline Achieved process_bc->success

Caption: Workflow for addressing a rolling baseline.

Detailed Steps:

  • Optimize Receiver Gain: Before acquisition, ensure the receiver gain is set to a level that does not cause ADC overflow. An overly high gain setting in an attempt to see smaller signals can lead to clipping of the intense tert-butyl singlet, causing significant baseline distortion.[6][7]

  • Thorough Shimming:

    • Start with a good shim file for your probe.

    • Perform both manual and automated (gradient) shimming.[3][5][8] Pay close attention to the Z1 and Z2 shims, as they have the most significant impact on lineshape.

  • Careful Phasing: Automated phase correction can sometimes fail with distorted baselines. Manually adjust the zero-order (PH0) and first-order (PH1) phase corrections.[9]

    • Use the intense tert-butyl singlet as a pivot point for zero-order correction.

    • Adjust the first-order correction by observing a peak at the opposite end of the spectrum.

  • Post-Processing Baseline Correction: If the above steps do not fully resolve the issue, apply a baseline correction algorithm during data processing.

    • Polynomial Fit: This is a common method but can sometimes distort broad peaks if not used carefully.[10]

    • Whittaker Smoother: This algorithm is often more robust for spectra with a mix of sharp and broad signals.[10]

    • Manual Multipoint Correction: For very complex baselines, defining baseline points manually can provide the best results.[10][11]

Question 2: I'm observing "sinc wiggles" or ripples around my intense tert-butyl singlet, and the baseline isn't flat near this peak. What's happening?

Answer:

This phenomenon is known as FID truncation artifact and is common when a signal is very intense and has not fully decayed by the end of the acquisition time.

Underlying Cause & Explanation:

  • FID Truncation: The Free Induction Decay (FID) is the time-domain signal that is converted to the frequency-domain spectrum via a Fourier Transform. If the acquisition time is too short, the FID is abruptly cut off (truncated) while it still has significant intensity. The Fourier transform of this sharp cutoff results in "sinc wiggles" in the spectrum. The very strong and sharp singlet from the tert-butyl group is particularly susceptible to this issue.[12][13][14]

Troubleshooting Workflow:

G start Sinc Wiggles Observed increase_at 1. Increase Acquisition Time (AT) start->increase_at apply_apodization 2. Apply Apodization Function (e.g., Exponential Multiplication) increase_at->apply_apodization reprocess 3. Re-process Spectrum apply_apodization->reprocess success Artifacts Reduced reprocess->success

Caption: Workflow for mitigating FID truncation artifacts.

Detailed Steps:

  • Increase Acquisition Time (AT): The most direct solution is to increase the acquisition time to allow the FID to decay closer to the noise level. Doubling the acquisition time is a good starting point.

  • Apply an Apodization (Window) Function: Before Fourier transformation, multiply the FID by a function that smoothly decays to zero. This will reduce the sharpness of the truncation.[12][15]

    • Exponential Multiplication: This is the most common method. Applying a line broadening (LB) of 0.3-1.0 Hz is typically sufficient to remove the wiggles.[12][13] Be aware that this will slightly broaden your peaks.

  • Re-process the Data: After adjusting the acquisition time or applying an apodization function, re-process the data and re-examine the baseline around the intense singlet.

Question 3: Some of my peaks are broad and seem to be part of the baseline, making correction difficult. Is this a baseline issue or a sample problem?

Answer:

With 3-Amino-4,4-dimethylpentanoic acid hydrochloride, it's crucial to distinguish between true baseline distortion and broad signals originating from the sample itself.

Underlying Causes & Explanations:

  • Sample Aggregation: As a hydrochloride salt of an amino acid, your compound may be prone to aggregation in certain solvents or at higher concentrations. Aggregation leads to slower molecular tumbling, resulting in broader NMR signals. These broad signals can be mistaken for a distorted baseline.

  • pH Effects: The chemical shifts of the protons near the amino and carboxylic acid groups are sensitive to the pH of the solution. In unbuffered D₂O, the "pH" (or more accurately, pD) can vary, leading to chemical exchange and peak broadening.

  • Poor Solubility: If the sample is not fully dissolved, suspended microscopic particles will severely degrade the magnetic field homogeneity, causing all peaks to broaden.

Troubleshooting Steps:

  • Check Sample Concentration: Try acquiring a spectrum of a more dilute sample. If the broad signals sharpen upon dilution, aggregation is a likely cause.

  • Solvent Choice:

    • D₂O: If using D₂O, consider adding a small amount of a buffer to maintain a constant pD. Be aware that the protons on the amine and carboxylic acid groups will exchange with deuterium and may not be visible.

    • DMSO-d₆: This is often a good choice for hydrochloride salts as it can help to break up aggregates and will allow for the observation of exchangeable protons (NH and OH).

  • Ensure Complete Dissolution: Visually inspect your sample for any solid particles. If any are present, filter the sample into a clean NMR tube.[16]

  • Temperature Variation: Acquiring the spectrum at a slightly elevated temperature (e.g., 35-40 °C) can sometimes break up aggregates and sharpen broad peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for running an NMR spectrum of 3-Amino-4,4-dimethylpentanoic acid hydrochloride?

A1: The choice of solvent depends on the information you need.

  • Deuterated water (D₂O): Good for observing the non-exchangeable protons. However, the amino and carboxylic acid protons will exchange with the solvent and become invisible. The pH of the solution can also affect the chemical shifts of nearby protons.

  • Deuterated dimethyl sulfoxide (DMSO-d₆): Often the preferred choice for hydrochloride salts. It is a polar aprotic solvent that is less likely to exchange with the labile protons, allowing you to observe the NH and COOH signals. It can also help to minimize aggregation.

  • Deuterated methanol (CD₃OD): Similar to D₂O, this protic solvent will exchange with the NH and COOH protons.

Q2: How can I be sure that my baseline correction is not distorting my actual peaks, especially the broader ones?

A2: This is a critical consideration. After applying an automated baseline correction, always visually inspect the result. Zoom in on the baseline and look for any areas where the correction seems to have "dipped" into a broad peak. If you suspect this is happening, try a more conservative correction method, such as a lower-order polynomial fit or a manual multipoint correction where you carefully select only the regions that are truly signal-free.[10]

Q3: Should I use automated or manual baseline correction?

A3: Automated methods are fast and often sufficient for spectra with good baselines to begin with.[11][17] However, for complex spectra with rolling baselines, broad peaks, or artifacts, manual correction often provides a more accurate result.[11][18] Modern NMR processing software often has excellent automated routines like the Whittaker Smoother, which can be a good first choice.[10] If the result is not satisfactory, switch to a manual approach.

Q4: Can poor shimming be completely fixed by baseline correction?

A4: No. While baseline correction can flatten a distorted baseline, it cannot fix the poor lineshape and resolution caused by an inhomogeneous magnetic field.[2][5] Shimming must be optimized during the experimental setup. A well-shimmed spectrum will have sharp, symmetrical peaks and will be much easier to phase and baseline correct accurately.

Experimental Protocols

Protocol 1: Sample Preparation for 3-Amino-4,4-dimethylpentanoic acid hydrochloride
  • Weigh Sample: Accurately weigh 5-10 mg of 3-Amino-4,4-dimethylpentanoic acid hydrochloride into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filter Sample: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, filter the solution directly into a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Manual Baseline and Phase Correction

This protocol assumes you are using a standard NMR processing software.

  • Fourier Transform: Apply an appropriate apodization function (e.g., exponential multiplication with LB=0.3 Hz) and Fourier transform the FID.

  • Manual Phase Correction:

    • Enter the manual phase correction mode.

    • Select the tall, sharp singlet from the tert-butyl group as your pivot point.

    • Adjust the zero-order phase (PH0) until the peak is symmetrically in the positive absorption mode.

    • Move to a peak at the other end of the spectrum and adjust the first-order phase (PH1) until it is also correctly phased.

    • Iterate between PH0 and PH1 adjustments as needed for the best overall phase.

  • Manual Baseline Correction:

    • Enter the baseline correction mode and select a manual or multipoint correction method.

    • Carefully select points in regions of the spectrum that are free of any signals. Be conservative and avoid the edges of peaks.

    • Apply the correction (often using a polynomial or spline fit through the selected points).

    • Visually inspect the corrected spectrum to ensure no peaks have been distorted.

Data Summary Table

ParameterRecommended Setting/ProcedureRationale
Solvent DMSO-d₆ or D₂ODMSO-d₆ allows observation of exchangeable protons; D₂O is a common alternative.
Concentration 5-10 mg in 0.6-0.7 mLBalances good signal-to-noise with minimizing potential aggregation.
Shimming Manual and Gradient ShimmingEssential for achieving high resolution and a flat baseline.[3][5][8]
Receiver Gain Optimize to avoid ADC overflowPrevents clipping of the intense tert-butyl singlet.[6]
Acquisition Time > 2 secondsHelps to prevent FID truncation artifacts from the intense singlet.[14]
Apodization Exponential (LB = 0.3-1.0 Hz)Reduces "sinc wiggles" from FID truncation.[12][15]
Phase Correction Manual adjustmentProvides more accurate phasing for spectra with baseline distortions.[9]
Baseline Correction Whittaker Smoother or Manual MultipointRobust methods for correcting complex baselines without distorting broad peaks.[10]

References

  • Apodization/Weighting Function. Stanford University NMR Facility. [Link]

  • Stanning: A new NMR apodization function. Mestrelab Research. [Link]

  • Baseline Correction. Stanford University NMR Facility. [Link]

  • What data processing considerations are important for obtaining accurate and precise results? Chemistry LibreTexts. [Link]

  • Baseline Correction with Mnova. Mestrelab Research. [Link]

  • NMR Sample Preparation. University of Toronto. [Link]

  • 15N NMR chemical shifts 6 (ppm, relative to external NO:) of amino acid methyl ester hydrochlorides. ResearchGate. [Link]

  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry. [Link]

  • NMR Baseline Correction - New method in Mnova 9. Mestrelab Research. [Link]

  • Basic Practical NMR Concepts. Michigan State University. [Link]

  • Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

  • Sample-centred shimming enables independent parallel NMR detection. Nature Communications. [Link]

  • MY Baseline Corrector: Tutorial. cemhti.cnrs-orleans.fr. [Link]

  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker. [Link]

  • An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. [Link]

  • Baseline Correction in 1-D. iNMR. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • SHIMMING AN NMR MAGNET. University of Wisconsin-Madison. [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility. [Link]

    • Common Problems. SDSU NMR Facility. [Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. ResearchGate. [Link]

  • ¹H NMR recorded in D2O/DMSO‐d6 (3.5 : 1; v:v), δ=4.2 to 9.4 ppm): a) ligand L¹ alone. ResearchGate. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Apodization of the FID in PepsNMR: Pre-process 1H-NMR FID signals. rdrr.io. [Link]

  • Shimming and locking. University of California, Santa Barbara. [Link]

  • Shimming: Theory and Practice. Bio-NMR Core. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-Deprotection of 3-Amino-4,4-dimethylpentanoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when incorporating 3-Amino-4,4-dimethylpentanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing synthetic bottlenecks when incorporating 3-Amino-4,4-dimethylpentanoic acid (also known as β -homo-tert-leucine) into peptide sequences.

The Core Challenge: Steric Hindrance vs. Base-Catalyzed Degradation

3-Amino-4,4-dimethylpentanoic acid features a highly bulky tert-butyl group located directly adjacent to the β -amino group[1]. During Solid-Phase Peptide Synthesis (SPPS), this massive steric bulk physically obstructs the approach of standard secondary amines (like piperidine) to the acidic Fmoc proton[2].

Consequently, standard deprotection protocols (e.g., 20% piperidine in DMF for 20 minutes) often result in incomplete Fmoc removal, leading to truncated deletion sequences[2]. When researchers attempt to force the deprotection by increasing the base strength, reaction time, or temperature, they inadvertently trigger a cascade of base-catalyzed side reactions, including aspartimide formation, epimerization, and diketopiperazine (DKP) cyclization[3][4].

The causality of these failures is a delicate kinetic balance: the conditions required to overcome the steric hindrance of the tert-butyl group are often harsh enough to degrade the rest of the peptide backbone.

G Start Fmoc-Deprotection of 3-Amino-4,4-dimethylpentanoic acid Issue1 Incomplete Deprotection (Deletion Sequences) Start->Issue1 Steric Hindrance from t-Butyl group Issue2 Prolonged Base Exposure (Side Reactions) Start->Issue2 Standard Protocol Failure Sol1 Use Stronger Base (e.g., 2% DBU) Issue1->Sol1 Sol2 Elevate Temp (60°C) with Dipropylamine Issue1->Sol2 Side2 DKP Formation (Premature Cleavage) Issue2->Side2 At Dipeptide Stage Side1 Aspartimide Formation (-18 Da Mass Shift) Sol1->Side1 Catalyzes Side3 Epimerization (Isomeric Impurities) Sol1->Side3 Catalyzes Mit1 Add 1% Formic Acid to Deprotection Cocktail Side1->Mit1 Mit2 Use 2-CTC Resin (Steric Shielding) Side2->Mit2 Side3->Mit1

Logical workflow for diagnosing and resolving side reactions during hindered Fmoc-deprotection.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing massive deletion sequences immediately after coupling onto 3-Amino-4,4-dimethylpentanoic acid? A: This is a classic symptom of incomplete Fmoc deprotection. The E1cB elimination mechanism required to remove the Fmoc group relies on a base abstracting the acidic proton on the fluorenyl ring. The tert-butyl group on the β -carbon creates a steric shield that severely reduces the reaction kinetics of standard 20% piperidine[2]. To resolve this, you must switch to a stronger, less sterically hindered base cocktail, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[5][6].

Q2: I switched to 2% DBU to force the deprotection, but LC-MS now shows a significant -18 Da mass shift. What is happening? A: You are observing aspartimide formation . DBU is a highly potent base (pKa ~13.5). While it effectively removes the hindered Fmoc group, it also catalyzes the nucleophilic attack of the peptide backbone amide nitrogen onto the side-chain carboxylate of adjacent Aspartic acid residues, forming a 5-membered succinimide ring (loss of H2​O , -18 Da)[4][7]. To prevent this, you must buffer the DBU cocktail with an acid. Adding 1% Formic Acid to a Piperazine/DBU mixture neutralizes the hyper-basicity responsible for aspartimide formation while maintaining enough reactivity to cleave the Fmoc group[4][8].

Q3: My peptide contains 3-Amino-4,4-dimethylpentanoic acid at the C-terminus. When I deprotect the second amino acid, I lose my entire peptide from the resin. Why? A: This is caused by Diketopiperazine (DKP) formation . When the Fmoc group of the second amino acid is removed, the newly liberated amine can undergo intramolecular aminolysis, attacking the ester bond linking the first amino acid to the resin[9][10]. This forms a 6-membered DKP ring and prematurely cleaves the peptide. This is highly prevalent on standard Wang resins[10]. To prevent this, synthesize your peptide on 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically blocks the nucleophilic attack, shutting down the DKP pathway[3][10].

Q4: Does prolonged exposure to DBU cause epimerization of my peptide? A: Yes. Prolonged exposure to strong bases like DBU can abstract the α -protons of susceptible amino acids (such as Cys, His, Ser, and thioamides), leading to epimerization and the formation of diastereomeric impurities[3][5]. If your sequence is highly prone to epimerization, avoid DBU. Instead, use Dipropylamine (DPA) at an elevated temperature (60 °C). DPA has a lower pKa (10.9) than piperidine, which minimizes base-catalyzed epimerization and aspartimide formation, while the thermal energy overcomes the steric hindrance of the tert-butyl group[11].

Quantitative Data: Deprotection Cocktail Comparison

The following table synthesizes the efficacy and risk profiles of various Fmoc-deprotection cocktails when applied to sterically hindered β -amino acids.

Deprotection CocktailBase pKaDeprotection Efficiency on β -tert-LeucineAspartimide RiskEpimerization Risk
20% Piperidine in DMF 11.1Low (Causes Deletion Sequences)ModerateLow
2% DBU in DMF 13.5High (Rapid Fmoc Removal)Very HighHigh
5% Piperazine + 2% DBU + 1% Formic Acid ~13.5 (Buffered)High (Complete Removal)LowLow
25% Dipropylamine (DPA) at 60 °C 10.9High (Thermally Assisted)Very LowLow

Data synthesized from comparative SPPS studies on hindered and aspartimide-prone sequences[4][7][8][11].

Step-by-Step Experimental Protocols

Protocol 1: Buffered DBU Deprotection (Suppression of Aspartimide & Epimerization)

This protocol utilizes a self-validating scavenger/buffer system. DBU provides the basicity to overcome steric hindrance, Piperazine acts as a highly efficient scavenger for the dibenzofulvene (DBF) byproduct, and Formic Acid suppresses base-catalyzed side reactions[4][8].

Reagents Required:

  • Piperazine (5% w/v)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2% v/v)

  • Formic Acid (FA) (1% v/v)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Preparation: Dissolve 5 g of Piperazine in 80 mL of DMF. Add 2 mL of DBU and 1 mL of Formic Acid. Adjust the final volume to 100 mL with DMF. Note: Prepare fresh daily to prevent base-acid degradation.

  • Resin Swelling: Swell the peptidyl-resin containing the terminal Fmoc-3-Amino-4,4-dimethylpentanoic acid in DMF for 15 minutes. Drain completely.

  • First Deprotection: Add the Piperazine/DBU/FA cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 5 minutes. Drain.

  • Second Deprotection: Add a fresh aliquot of the cocktail and agitate for an additional 10 minutes. Drain.

  • Washing: Wash the resin rigorously with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove all traces of DBU and DBF-adducts.

  • Self-Validation Step: Isolate ~2 mg of resin. Perform a micro-cleavage using TFA/TIPS/ H2​O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS.

    • Success Criteria: The absence of a +222 Da mass shift confirms complete Fmoc removal. The absence of a -18 Da mass shift confirms successful aspartimide suppression.

Protocol 2: Prevention of DKP Formation via 2-CTC Resin

If 3-Amino-4,4-dimethylpentanoic acid is the C-terminal (first) residue, DKP formation during the deprotection of the second residue is highly probable[10].

Methodology:

  • Resin Selection: Do NOT use Wang resin. Select 2-Chlorotrityl chloride (2-CTC) resin (loading ~0.6 - 0.8 mmol/g).

  • First Amino Acid Loading: Dissolve Fmoc-3-Amino-4,4-dimethylpentanoic acid (1.2 eq relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in anhydrous DCM.

  • Attachment: Add the solution to the dry 2-CTC resin. Agitate for 2 hours at room temperature.

  • Capping: Add methanol (100 μ L per mL of reaction volume) to cap unreacted trityl chloride sites. Agitate for 15 minutes.

  • Washing & Elongation: Wash with DCM (3x) and DMF (3x). Proceed with standard coupling of the second amino acid. The massive steric bulk of the 2-CTC linker will physically prevent the liberated amine of the second residue from attacking the ester bond during subsequent Fmoc deprotections[3][10].

References

  • ACS Sustainable Chemistry & Engineering. "Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent." ACS. URL:[Link]

  • PeptideChemistry.org. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Peptide Chemistry. URL:[Link]

  • Mukherjee, S., et al. "Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins." Synlett / NIH Public Access. URL:[Link]

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTEC. URL: [Link]

  • RSC Advances. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis." Royal Society of Chemistry. URL: [Link]

  • AAPPTEC. "Technical Support Information Bulletin 1173 - Fmoc Removal with DBU." AAPPTEC Peptides. URL: [Link]

  • MDPI. "Epimerisation in Peptide Synthesis." MDPI. URL: [Link]

  • ACS Omega. "Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis." NIH Public Access. URL:[Link]

  • Taylor & Francis. "New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)." Green Chemistry Letters and Reviews. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Amino-4,4-dimethylpentanoic acid hydrochloride vs standard beta-alanine in peptide stability

Executive Summary The poor in vivo stability of unmodified α-peptides against proteolytic degradation remains a primary bottleneck in peptide-based drug development[1]. To overcome this, researchers frequently incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The poor in vivo stability of unmodified α-peptides against proteolytic degradation remains a primary bottleneck in peptide-based drug development[1]. To overcome this, researchers frequently incorporate non-natural β-amino acids to disrupt enzymatic recognition.

This guide provides an objective, data-driven comparison between standard β-alanine (the simplest β-amino acid) and 3-Amino-4,4-dimethylpentanoic acid hydrochloride (a heavily substituted β³-amino acid, also known as β³-tert-butyl-alanine or β-neopentylglycine)[2]. While both modifications extend peptide half-life, their underlying thermodynamic mechanisms, synthetic requirements, and ultimate impacts on conformational stability differ drastically.

Mechanistic Comparison: Flexibility vs. Steric Shielding

The causality behind peptide stability lies in how endogenous proteases interact with the peptide backbone. Protease active sites have evolved to perfectly align with the transition state geometry of native α-amino acids.

Standard β-Alanine: The Backbone Frame-Shift

Standard β-alanine (3-aminopropanoic acid) introduces an additional methylene ( −CH2​− ) group into the peptide backbone.

  • Mechanism: This extra carbon shifts the spacing of the amide bonds, misaligning the peptide from the catalytic triad of standard α-peptidases (like trypsin or chymotrypsin)[1].

  • The Entropic Penalty: Because β-alanine lacks a side chain, the Cα−Cβ bond is highly flexible. While this flexibility prevents rigid binding to protease active sites, it also prevents the peptide from adopting a stable secondary structure. The resulting "random coil" conformation introduces a massive entropic penalty when the peptide attempts to bind to its intended therapeutic target[3].

3-Amino-4,4-dimethylpentanoic Acid: Absolute Steric Shielding

3-Amino-4,4-dimethylpentanoic acid introduces a massive tert-butyl group at the β³-position[2].

  • Mechanism: This bulky side chain provides absolute steric shielding . It physically blocks even broad-spectrum, aggressive proteases (like pronase) from accessing the adjacent amide bonds[4][5].

  • Conformational Preorganization (The Gauche Effect): Unlike the flexible β-alanine, the severe steric bulk of the tert-butyl group restricts rotation around the backbone dihedral angles. This forces the peptide into a pre-organized "foldamer" conformation (such as a 14-helix). By locking the backbone into a rigid structure, the entropic cost of receptor binding is drastically reduced, often increasing target affinity alongside stability[3].

G Root Peptide Backbone Alpha Standard α-Amino Acid Root->Alpha BetaAla Standard β-Alanine Root->BetaAla BetaTBu 3-Amino-4,4-dimethylpentanoic acid Root->BetaTBu Mech1 Rapid Cleavage Alpha->Mech1 Mech2 Moderate Resistance (High Flexibility) BetaAla->Mech2 Mech3 Absolute Resistance (Steric Shielding) BetaTBu->Mech3

Mechanistic pathways of protease resistance based on amino acid backbone modifications.

Quantitative Performance Data

The following table synthesizes the expected performance metrics when substituting a critical cleavage site in a bioactive peptide with either β-alanine or 3-Amino-4,4-dimethylpentanoic acid[1][4][5].

ParameterNative α-PeptideStandard β-Alanine3-Amino-4,4-dimethylpentanoic acid
Backbone Flexibility ModerateHigh (Induces Random Coil)Low (Rigid Foldamer)
Steric Shielding NoneNoneExtreme (tert-butyl group)
Human Serum Half-Life ( t1/2​ ) < 2 hours~12 - 24 hours> 72 hours (Effectively stable)
Pronase Resistance Rapidly degradedSlowly degradedCompletely resistant
SPPS Coupling Difficulty StandardStandardHigh (Requires HATU/HOAt)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to prevent false positives in stability or synthesis yields.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Standard Fmoc-SPPS protocols often fail when coupling highly hindered amino acids like 3-Amino-4,4-dimethylpentanoic acid. The massive tert-butyl group severely restricts the nucleophilic attack of the incoming amine.

Self-Validating Mechanism: The protocol mandates a capping step to terminate unreacted sequences, preventing the formation of difficult-to-separate deletion peptides. A micro-cleavage LC-MS check is performed post-coupling.

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF.

  • Standard Coupling (For β-Alanine): React 4 eq Fmoc-β-Ala-OH, 4 eq HBTU, and 8 eq DIPEA in DMF for 45 minutes.

  • Hindered Coupling (For 3-Amino-4,4-dimethylpentanoic acid): React 3 eq Fmoc-derivative, 3 eq HATU (superior to HBTU for hindered couplings), 3 eq HOAt, and 6 eq DIPEA. Couple for 2 hours at 50°C. Repeat this step (Double Coupling) to force completion.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines.

  • Cleavage & Validation: Cleave using 95% TFA, 2.5% TIPS, 2.5% H2​O for 2 hours. Precipitate in cold diethyl ether and validate via ESI-LC-MS to confirm exact mass and >95% purity.

In Vitro Serum Proteolytic Stability Assay

This assay quantifies the exact half-life extension provided by the β-amino acid modifications.

Self-Validating Mechanism: The assay incorporates a known susceptible α-peptide (e.g., native GLP-1) as a positive control to verify that the serum enzymes are active. A heavy-isotope labeled Internal Standard (IS) is spiked into the quench buffer to normalize matrix effects during MS analysis.

  • Matrix Preparation: Pre-warm 25% human serum (in PBS, pH 7.4) to 37°C.

  • Initiation: Spike the purified test peptide into the serum to a final concentration of 10 µM.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at t=0,1,2,4,8,24,and 48 hours.

  • Quenching: Immediately mix the aliquot with 100 µL of ice-cold 1% TFA in Acetonitrile containing 1 µM of the Internal Standard. This instantly denatures proteases and normalizes the injection volume.

  • Isolation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials. Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM) on a triple quadrupole LC-MS/MS.

  • Data Processing: Plot the natural log of the peak area ratio (Peptide/IS) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

G A 1. SPPS Peptide Synthesis B 2. Serum Incubation (37°C) A->B C 3. Time-Course Sampling B->C D 4. TFA/MeCN Quenching C->D E 5. Centrifugation D->E F 6. LC-MS/MS Analysis E->F

Step-by-step workflow for evaluating in vitro serum proteolytic stability.

References

  • PubChem: 3-Amino-4,4-dimethylpentanoic acid (CID 2733733). National Center for Biotechnology Information.[Link][2]

  • PubMed: Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chembiochem.[Link][4]

  • ACS Publications: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link][5]

  • PMC: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.[Link][1]

  • SCIRP: A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry.[Link][3]

Sources

Comparative

Comparative Guide: HATU vs. DIC for the Coupling of 3-Amino-4,4-dimethylpentanoic Acid

The synthesis of peptides incorporating highly sterically hindered building blocks remains one of the most significant challenges in modern solid-phase peptide synthesis (SPPS). 3-Amino-4,4-dimethylpentanoic acid is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of peptides incorporating highly sterically hindered building blocks remains one of the most significant challenges in modern solid-phase peptide synthesis (SPPS). 3-Amino-4,4-dimethylpentanoic acid is a prime example of such a substrate. As a β -amino acid featuring a massive tert-butyl group directly adjacent to the β -amino center, it creates a highly congested steric environment that severely impedes standard amide bond formation.

Choosing the correct coupling reagent is not merely a matter of yield; it dictates whether the synthesis will proceed or terminate via irreversible side reactions. This guide provides an in-depth, objective comparison between two premier coupling systems—HATU/DIPEA and DIC/Oxyma —analyzing their mechanistic causality, performance metrics, and optimal laboratory protocols for handling this specific hindered amino acid.

Structural Analysis & The Steric Challenge

To understand the failure points of standard coupling reagents, we must first analyze the geometry of 3-Amino-4,4-dimethylpentanoic acid. The molecule possesses two distinct reactive sites, each facing different levels of steric shielding:

  • The C3 Amino Group (Acylation Target): The adjacent tert-butyl group at C4 acts as a massive steric shield. Incoming activated esters struggle to achieve the necessary trajectory for nucleophilic attack.

  • The C1 Carboxyl Group (Activation Target): While slightly further removed from the bulky tert-butyl group, the carboxylate still experiences moderate steric hindrance during activation and subsequent aminolysis.

StericLogic Substrate 3-Amino-4,4-dimethylpentanoic acid Bulk tert-Butyl Group at C4 (Massive Steric Bulk) Substrate->Bulk Structural Feature Amine C3 Amino Group (Highly Shielded) Bulk->Amine Induces severe hindrance for incoming acylations Carboxyl C1 Carboxyl Group (Moderately Shielded) Bulk->Carboxyl Induces moderate hindrance for activation

Figure 1: Steric logic and reactive site shielding in 3-Amino-4,4-dimethylpentanoic acid.

Mechanistic Divergence: HATU vs. DIC

The fundamental difference between HATU and DIC lies in their activation intermediates and the resulting side-reaction profiles when faced with slow reaction kinetics.

HATU: The Power of Anchimeric Assistance

HATU is a uronium-based reagent that generates an OAt (7-azabenzotriazole) active ester. Its exceptional reactivity stems from the 7-aza effect : the nitrogen atom in the pyridine ring of the leaving group hydrogen-bonds with the incoming amine, effectively pulling it toward the electrophilic carbonyl carbon[1]. This anchimeric assistance drastically lowers the transition state energy, making HATU highly effective for activating the moderately hindered carboxyl group of 3-amino-4,4-dimethylpentanoic acid[2].

The Fatal Flaw: When attempting to acylate the highly shielded amine of 3-amino-4,4-dimethylpentanoic acid, the aminolysis step becomes exceptionally slow. During this delay, the unreacted hindered amine can nucleophilically attack the uronium moiety of the HATU reagent itself, forming a stable tetramethylguanidinium byproduct. This irreversibly caps the peptide chain, terminating synthesis[1].

DIC/Oxyma: Steady and Safe

N,N'-Diisopropylcarbodiimide (DIC) operates via a completely different pathway. It reacts with the carboxylic acid to form an O-acylisourea intermediate, which is rapidly trapped by the additive OxymaPure to form a highly reactive, yet stable, active ester[3].

Because DIC and Oxyma lack any uronium or aminium structural motifs, chain-capping via guanidinylation is mechanistically impossible [3]. This allows researchers to use massive reagent excesses and extended coupling times (or elevated temperatures) to force the acylation of the hindered C3 amine of 3-amino-4,4-dimethylpentanoic acid without degrading the crude purity[4].

ActivationPathways Start Carboxyl Activation HATU HATU + DIPEA Start->HATU DIC DIC + Oxyma Start->DIC OAt OAt Active Ester (Anchimeric Assistance) HATU->OAt OxymaEst Oxyma Active Ester (High Reactivity) DIC->OxymaEst Risk Risk: Guanidinylation of Hindered Amine OAt->Risk Safe Safe for Extended Coupling Times OxymaEst->Safe

Figure 2: Mechanistic pathways and associated risks of HATU vs. DIC/Oxyma activation.

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics when applying these reagents to highly hindered aliphatic amino acids.

ParameterHATU / DIPEADIC / OxymaPure
Activation Mechanism Uronium salt OAt active esterCarbodiimide Oxyma active ester
Coupling Kinetics Extremely rapid (5–15 minutes)Moderate to fast (1–4 hours)
Guanidinylation Risk High (if aminolysis is slow)None (uronium-free system)
Epimerization Control Excellent (suppressed by HOAt)Excellent (suppressed by Oxyma)
Byproduct Solubility Tetramethylurea (Water/DMF soluble)Diisopropylurea (Highly soluble in DMF/DCM)
Optimal Application for 3-Amino-4,4-dimethylpentanoic acid Activating its carboxyl group to couple onto a standard amine.Acylating its hindered amine with an incoming amino acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common bench errors.

Protocol A: Activating the Carboxyl Group of 3-Amino-4,4-dimethylpentanoic Acid (HATU Strategy)

Use this protocol when adding 3-Amino-4,4-dimethylpentanoic acid to the growing peptide chain.

  • Reagent Preparation: Dissolve Fmoc-3-Amino-4,4-dimethylpentanoic acid (3.0 equiv) and HATU (2.9 equiv) in anhydrous DMF.

    • Causality: Using a slight deficit of HATU relative to the amino acid ensures no unreacted uronium species remains to cap the resin-bound amine[5].

  • Base Addition & Pre-activation: Add DIPEA (6.0 equiv) to the solution. Allow pre-activation for exactly 1 to 2 minutes .

    • Causality: Strict time control is critical. Prolonged pre-activation leads to the degradation of the OAt ester and increases the risk of side reactions[6].

  • Coupling: Transfer the activated mixture to the resin-bound peptide. Agitate at room temperature for 45 minutes.

    • Causality: The 7-aza effect drives rapid coupling; extending the time beyond 45 minutes provides diminishing returns and increases the risk of epimerization.

  • Validation: Perform a Kaiser test. A clear/yellow result indicates complete coupling. Wash extensively with DMF and DCM.

Protocol B: Acylating the Hindered Amine of 3-Amino-4,4-dimethylpentanoic Acid (DIC/Oxyma Strategy)

Use this protocol when coupling the next amino acid onto the highly shielded C3 amine of the already-incorporated 3-Amino-4,4-dimethylpentanoic acid.

  • Reagent Preparation: Dissolve the incoming Fmoc-AA (4.0 equiv) and OxymaPure (4.0 equiv) in DMF. Add DIC (4.0 equiv).

    • Causality: Pre-forming the Oxyma active ester in the absence of the resin avoids exposing the highly hindered resin-bound amine to unreacted DIC, preventing potential side reactions[3].

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes.

    • Causality: This allows complete conversion of the transient O-acylisourea into the stable, highly reactive Oxyma ester.

  • Extended Coupling: Transfer to the resin and agitate for 2 to 4 hours . (If equipment permits, heating to 40°C via microwave or conventional heating is highly recommended).

    • Causality: Because DIC/Oxyma cannot cause guanidinylation, you can safely leverage extended time and thermal energy to overcome the massive steric bulk of the adjacent tert-butyl group[4].

  • Validation & Double Coupling: Perform a Kaiser test. If slightly blue (indicating incomplete reaction due to steric hindrance), do not extend the time further; instead, drain, wash, and perform a fresh double coupling using the exact same reagent equivalents for another 2 hours.

Conclusion & Selection Matrix

The successful incorporation and utilization of 3-Amino-4,4-dimethylpentanoic acid requires a bifurcated reagent strategy rather than a one-size-fits-all approach.

  • Select HATU/DIPEA when activating the carboxyl group of 3-Amino-4,4-dimethylpentanoic acid. Its rapid kinetics and anchimeric assistance efficiently overcome moderate steric barriers.

  • Select DIC/Oxyma when acylating the highly hindered C3 amine. The absence of uronium-based chain-capping allows for the extended reaction times and double-coupling strategies required to force the reaction to completion.

By understanding the mechanistic causality behind these reagents, researchers can design robust, self-validating synthetic workflows that maximize crude purity and yield.

Sources

Validation

A Researcher's Guide to the Cross-Validation of NMR and Mass Spectrometry Data for 3-Amino-4,4-dimethylpentanoic acid HCl

In the rigorous world of chemical analysis and drug development, the unambiguous identification and characterization of molecules are paramount. For researchers and scientists, the integration of orthogonal analytical te...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of chemical analysis and drug development, the unambiguous identification and characterization of molecules are paramount. For researchers and scientists, the integration of orthogonal analytical techniques provides a robust framework for data validation, ensuring the highest level of scientific integrity. This guide offers an in-depth exploration of the cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the comprehensive characterization of 3-Amino-4,4-dimethylpentanoic acid hydrochloride.

The synergistic use of NMR and MS is a powerful strategy for structural elucidation.[1][2][3][4] NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule, while mass spectrometry offers precise molecular weight information and insights into fragmentation patterns.[1] When combined, these techniques offer a comprehensive and confirmatory approach to chemical analysis, mitigating the inherent limitations of each individual method.[1][4]

This guide will delve into the specific application of these techniques to 3-Amino-4,4-dimethylpentanoic acid HCl, a compound of interest in various research domains. We will explore the experimental protocols, present the expected data, and detail the logical process of cross-validating the results to achieve a definitive structural confirmation.

The Compound of Interest: 3-Amino-4,4-dimethylpentanoic acid HCl

3-Amino-4,4-dimethylpentanoic acid is a β-amino acid. The hydrochloride salt form is often used to improve its stability and solubility.

Molecular Structure:

Caption: Chemical structure of 3-Amino-4,4-dimethylpentanoic acid HCl.

Key Structural Features for Analysis:

  • A tert-butyl group.

  • A chiral center at the C3 position.

  • A carboxylic acid group.

  • An amine group, which is protonated in the hydrochloride salt.

Performance Comparison: NMR vs. Mass Spectrometry

The choice of analytical technique is often guided by the specific information required. Below is a comparison of NMR and MS for the characterization of small molecules like 3-Amino-4,4-dimethylpentanoic acid HCl.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower (micromolar to millimolar)High (picomolar to femtomolar)[2]
Structural Information Excellent for detailed structural elucidation and stereochemistry.Provides molecular weight and fragmentation data, which can infer structure.
Quantitative Analysis Inherently quantitative (qNMR).Can be quantitative, often requiring isotopic standards for high accuracy.[2]
Sample Preparation Minimal and non-destructive.[2]Can be more involved, sometimes requiring derivatization.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the chemical environment of each proton and carbon atom, and their connectivity.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Amino-4,4-dimethylpentanoic acid HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the proton environments and their couplings.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • (Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the compound and to study its fragmentation pattern for further structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 3-Amino-4,4-dimethylpentanoic acid HCl in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Data Interpretation and Cross-Validation

The core of the cross-validation process lies in the logical comparison and integration of data from both NMR and MS.

Caption: Workflow for the cross-validation of NMR and MS data.

Expected NMR Data

¹H NMR:

  • A singlet corresponding to the nine protons of the tert-butyl group.

  • A multiplet for the proton at the C3 position.

  • A multiplet for the two protons at the C2 position.

  • A broad signal for the amine and carboxylic acid protons (which may exchange with D₂O).

¹³C NMR:

  • A signal for the quaternary carbon of the tert-butyl group.

  • A signal for the three equivalent methyl carbons of the tert-butyl group.

  • A signal for the C3 carbon.

  • A signal for the C2 carbon.

  • A signal for the carboxylic acid carbon (C1).

Expected Mass Spectrometry Data

The molecular formula of 3-Amino-4,4-dimethylpentanoic acid is C₇H₁₅NO₂.[5][6][7] The molecular weight is approximately 145.20 g/mol .[5][6][7]

  • Full Scan MS: In positive ion mode ESI, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 146.11.

  • MS/MS Fragmentation: Fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as H₂O and CO₂. The loss of the tert-butyl group is also a possible fragmentation pathway.

Cross-Validation Logic
  • Molecular Weight Confirmation: The accurate mass measurement from MS should confirm the molecular formula C₇H₁₅NO₂.

  • Substructure Corroboration:

    • The presence of a prominent singlet integrating to nine protons in the ¹H NMR spectrum strongly suggests a tert-butyl group. The corresponding signals in the ¹³C NMR (one quaternary and one methyl carbon) further support this.

    • The fragmentation pattern in the MS/MS spectrum can be analyzed to see if there is a loss of a fragment corresponding to the tert-butyl group (mass of 57 Da).

  • Connectivity Verification:

    • 2D NMR (COSY and HSQC) can be used to piece together the carbon backbone and confirm the positions of the amino and carboxylic acid groups.

    • The fragmentation pattern observed in the MS/MS spectrum should be consistent with the connectivity determined by NMR. For example, fragmentation around the C2-C3 bond would be expected.

Summary of Expected and Observed Data

Data PointExpected ValueObserved ValueCross-Validation Check
Molecular Weight (from Formula) 145.1103 g/mol --
[M+H]⁺ (from MS) ~146.1176 m/zTo be determined experimentallyMatches expected molecular weight.
¹H NMR (tert-butyl) Singlet, ~1.0 ppmTo be determined experimentallyConfirms tert-butyl group.
¹³C NMR (tert-butyl, quat.) ~35-40 ppmTo be determined experimentallyConfirms tert-butyl group.
¹³C NMR (tert-butyl, CH₃) ~25-30 ppmTo be determined experimentallyConfirms tert-butyl group.
MS/MS Fragment Loss Loss of 57 Da (tert-butyl)To be determined experimentallyCorroborates NMR data for the tert-butyl group.

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Conclusion

The cross-validation of NMR and mass spectrometry data provides a powerful and indispensable methodology for the unambiguous structural elucidation of molecules such as 3-Amino-4,4-dimethylpentanoic acid HCl. By leveraging the complementary strengths of these two techniques, researchers can achieve a high degree of confidence in their analytical results, which is a cornerstone of robust scientific research and drug development. This integrated approach ensures that the assigned structure is consistent with all available experimental evidence, thereby upholding the principles of scientific integrity and accuracy.

References

  • A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data - Benchchem.
  • Cross-Validation of NMR and Mass Spectrometry Flux Data: A Comparative Guide - Benchchem.
  • A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry for Glycan Analysis - Benchchem.
  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation.
  • 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem. Available at: [Link]

  • (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem. Available at: [Link]

Sources

Comparative

comparative bioavailability of 3-Amino-4,4-dimethylpentanoic acid vs natural amino acids

Comparative Bioavailability and Proteolytic Stability: 3-Amino-4,4-dimethylpentanoic Acid vs. Natural Amino Acids For decades, the pharmaceutical development of peptide-based therapeutics has been bottlenecked by a funda...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioavailability and Proteolytic Stability: 3-Amino-4,4-dimethylpentanoic Acid vs. Natural Amino Acids

For decades, the pharmaceutical development of peptide-based therapeutics has been bottlenecked by a fundamental biological barrier: natural alpha-amino acids are inherently susceptible to rapid enzymatic degradation[1]. This susceptibility leads to poor oral bioavailability and extremely short in vivo half-lives, often relegating peptide drugs to continuous intravenous infusion or frequent subcutaneous injections[2].

To overcome these pharmacokinetic limitations, drug development professionals have increasingly turned to non-natural amino acid substitutions. Among the most effective structural modifications is the incorporation of 3-Amino-4,4-dimethylpentanoic acid (also known as 3-tert-butyl-beta-alanine), a heavily sterically hindered beta-amino acid[3].

This technical guide objectively compares the pharmacokinetic performance, mechanistic stability, and bioavailability of 3-Amino-4,4-dimethylpentanoic acid against natural alpha-amino acids, providing actionable experimental frameworks for researchers.

Mechanistic Causality: Why Structure Dictates Bioavailability

The stark contrast in bioavailability between natural amino acids and 3-Amino-4,4-dimethylpentanoic acid is not coincidental; it is a direct consequence of rationally designed steric and geometric mismatching at the enzymatic level.

The Alpha-Peptide Vulnerability Natural amino acids (e.g., L-Leucine, L-Alanine) form standard alpha-peptide bonds. The human gastrointestinal tract and blood serum are rich in exopeptidases and endopeptidases (such as trypsin, chymotrypsin, and elastase) that have evolved to recognize the precise dihedral angles ( ϕ , ψ ) and side-chain orientations of alpha-peptides. When a natural peptide enters the body, it perfectly fits into the S1/S1′ active site pockets of these proteases, leading to rapid hydrolysis and clearance[1].

The Beta-Amino Acid Advantage 3-Amino-4,4-dimethylpentanoic acid introduces an extra methylene group into the peptide backbone, classifying it as a beta-amino acid[4]. This single carbon insertion fundamentally alters the trajectory of the peptide backbone, creating a "geometry mismatch." Proteases can no longer properly align the amide bond with their catalytic triads, drastically reducing the rate of hydrolysis[4].

Extreme Steric Shielding Beyond the beta-linkage, 3-Amino-4,4-dimethylpentanoic acid possesses a massive tert-butyl group at the C4 position[3]. This bulky, highly branched aliphatic chain acts as a physical shield. Even if a protease attempts to bind the modified peptide, the steric clash between the tert-butyl group and the enzyme's binding pocket physically prevents access to the adjacent amide bonds. This dual mechanism—geometric alteration and extreme steric hindrance—grants these molecules near-total proteolytic resistance, allowing them to survive first-pass metabolism and achieve high oral bioavailability[1].

Comparative Data Analysis

The following table synthesizes the physicochemical and pharmacokinetic differences between a standard natural aliphatic amino acid and 3-Amino-4,4-dimethylpentanoic acid when incorporated into a therapeutic peptide sequence.

ParameterNatural Alpha-Amino Acid (e.g., L-Leucine)3-Amino-4,4-dimethylpentanoic Acid
Backbone Structure Alpha-carbon linkageBeta-carbon linkage (extended backbone)
Steric Hindrance Low to Moderate (Isobutyl group)Extreme (tert-Butyl group at C4)
Proteolytic Half-Life (Serum) < 15 Minutes (highly susceptible)> 24 Hours (highly resistant)
Oral Bioavailability (F%) < 5% (rapid first-pass metabolism)> 60% (evades enzymatic degradation)
Receptor Binding Affinity Highly flexible, high entropic penaltyConformationally constrained, lower entropic penalty
Primary Clearance Mechanism Enzymatic hydrolysisRenal excretion / Hepatic metabolism

Logical Workflow: Structural Modification to Bioavailability

To visualize the causality between amino acid selection and systemic bioavailability, the following logical pathway illustrates the divergent fates of natural versus modified peptides in vivo.

PK_Mechanism A Natural Alpha-Amino Acids B Enzymatic Recognition (Trypsin/Chymotrypsin) A->B C Rapid Proteolysis (Low Bioavailability) B->C D 3-Amino-4,4-dimethylpentanoic Acid E Backbone Extension (Beta-linkage) + tert-Butyl Steric Shield D->E F Geometry Mismatch at Protease Active Site E->F G High Proteolytic Stability (Increased Bioavailability) F->G

Mechanistic pathway: Structural modifications in beta-amino acids enhance bioavailability.

Self-Validating Experimental Protocols

To objectively prove the superiority of 3-Amino-4,4-dimethylpentanoic acid in drug design, researchers must employ self-validating assay systems. The following protocols are designed with internal controls that confirm causality.

Protocol 1: In Vitro Proteolytic Stability Assay (LC-MS/MS)

Objective: Isolate and quantify the resistance of the modified amino acid to GI and serum proteases.

  • Preparation of Test Articles: Synthesize two identical peptide sequences—one containing natural L-Leucine (Positive Control) and one substituting L-Leucine with 3-Amino-4,4-dimethylpentanoic acid (Test Article).

  • Enzyme Incubation: Incubate both peptides at 10 µM in simulated intestinal fluid (containing chymotrypsin/trypsin) or human serum at 37°C.

  • Self-Validating Control: Include a "Buffer Only" negative control for both peptides. Causality check: If the peptide degrades in buffer without enzymes, the instability is chemical, not proteolytic.

  • Quenching & Extraction: At time points 0, 15, 30, 60, 120, and 1440 minutes, extract 50 µL aliquots and quench the reaction with an equal volume of ice-cold acetonitrile containing 1% formic acid.

  • LC-MS/MS Analysis: Quantify the remaining parent compound.

  • Data Interpretation: The natural alpha-peptide will typically show a half-life of <15 minutes[1]. The 3-Amino-4,4-dimethylpentanoic acid variant will remain largely intact at 24 hours, proving that the beta-linkage and steric bulk successfully blocked enzymatic cleavage[4].

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine the absolute oral bioavailability (F%) driven by the structural modification.

  • Animal Model Preparation: Fast male Sprague-Dawley rats for 12 hours prior to dosing to standardize GI absorption conditions.

  • Dosing Strategy (Crossover or Parallel):

    • Group A (Intravenous - IV): Administer the modified peptide at 1 mg/kg via the tail vein.

    • Group B (Oral - PO): Administer the modified peptide at 5 mg/kg via oral gavage.

  • Blood Sampling: Collect blood via the jugular vein at predetermined intervals (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Centrifuge to isolate plasma.

  • Pharmacokinetic Calculation: Calculate the Area Under the Curve (AUC) for both routes using non-compartmental analysis.

  • Bioavailability Determination: Calculate absolute bioavailability using the formula: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

  • Causality Check: By comparing the F% of the modified peptide against historical data for the natural alpha-peptide analog, researchers can definitively quantify the absorption and stability gains provided by the 3-Amino-4,4-dimethylpentanoic acid moiety.

References

  • PubChem. "3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733." National Institutes of Health (NIH). Available at:[Link]

  • Berlicki, Ł., et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications. Available at:[Link]

  • Kaur, K., et al. "The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide." PubMed (NIH). Available at:[Link]

  • Bird, G. H., et al. "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." PNAS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling &amp; Disposal of 3-Amino-4,4-dimethylpentanoic acid hydrochloride

As a building block in peptidomimetics and targeted drug discovery, 3-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS: 1335041-90-1 / 2171207-11-5) requires precise logistical and safety controls. While it lacks seve...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in peptidomimetics and targeted drug discovery, 3-Amino-4,4-dimethylpentanoic acid hydrochloride (CAS: 1335041-90-1 / 2171207-11-5) requires precise logistical and safety controls. While it lacks severe systemic toxicity, its physical chemistry as a hygroscopic salt demands stringent localized protection to maintain both operator safety and the stoichiometric fidelity of your syntheses.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the chemical's behavior at the molecular level.

The primary hazard of this compound stems from its hygroscopicity. As a hydrochloride salt, the powder readily absorbs atmospheric moisture. Upon contact with the natural hydration layer of the epidermis or the mucosal tear film of the eye, the salt rapidly dissolves and dissociates. This generates a highly concentrated, localized acidic microenvironment that disrupts the stratum corneum, denatures epidermal proteins, and triggers acute inflammatory cascades. Consequently, it is classified as a Category 2 Skin and Eye Irritant (H315, H319) and a Respiratory Irritant (STOT SE 3) .

Furthermore, dry amino acid hydrochloride powders are highly susceptible to triboelectric charging (static electricity). Unmitigated static causes the powder to aerosolize or repel from spatulas, leading to inhalation risks and inaccurate reaction stoichiometry .

Causality-Driven PPE Selection

Standard laboratory attire is insufficient. Personal Protective Equipment (PPE) must be selected specifically to counteract the acidic, hygroscopic, and electrostatic nature of this chemical.

Quantitative PPE Specifications
PPE CategorySpecificationMechanistic RationaleReplacement Threshold
Hand Protection Nitrile (Min 0.11 mm thickness, EN 374)Nitrile provides an impermeable barrier to both the dry powder and its highly acidic aqueous microenvironment.Every 2 hours, or immediately upon visible powder adherence.
Eye Protection Snug-fitting Goggles (ANSI Z87.1 / EN 166)Protects the aqueous tear film from airborne hygroscopic particulates that cause rapid pH-driven irritation.N/A (Reusable; must be wiped down with 70% IPA post-use).
Respiratory Control Class II BSC or Chemical Fume HoodMaintains a face velocity of 80–100 fpm to capture aerosolized particulates, preventing mucosal inhalation.Annual certification; check digital monitor before every use.
Body Protection Chemical-resistant Lab CoatPrevents particulate accumulation on street clothing, which could lead to delayed dermal exposure.Weekly laundering, or immediately post-spill.

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure both safety and chemical integrity.

Phase 1: Environmental Setup & Validation
  • Validate Airflow: Turn on the chemical fume hood. Self-Validating Step: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. An inward, steady deflection of the tissue provides continuous visual confirmation of negative pressure.

  • Static Mitigation: Wipe the exterior of your analytical balance and the work surface with a static-dissipative wipe.

Phase 2: Weighing and Transfer
  • Prepare the Vessel: Place a static-free polystyrene weigh boat or glass vial on the balance and tare it.

  • Transfer: Using a grounded, stainless-steel spatula, carefully transfer the 3-Amino-4,4-dimethylpentanoic acid hydrochloride. Causality: Stainless steel prevents the triboelectric charging that occurs with plastic spatulas, preventing the powder from "jumping" and aerosolizing .

  • Seal & Store: Immediately recap the source vial. Wrap the cap with Parafilm and return it to a desiccator at 2–8°C. Causality: Prolonged exposure to ambient humidity will cause the powder to absorb water, turning it into a sticky gum and ruining its stoichiometric value.

Phase 3: Dissolution & Neutralization
  • Solvent Addition: Transfer the weighed powder to your reaction flask and add your solvent (e.g., DMF or DCM) slowly.

  • Base Addition: To utilize the amino acid in peptide coupling, the HCl salt must be neutralized to free the amine. Add your tertiary base (e.g., DIPEA) dropwise . Causality: Acid-base neutralization is exothermic. Dropwise addition controls local heating, preventing the thermal degradation of the amino acid and the vaporization of the solvent.

Spill Mitigation and Disposal Plan

In the event of a spill, immediate and mechanistically sound action is required.

  • Solid Spills (Powder): Do NOT dry sweep. Dry sweeping induces turbulent airflow, aerosolizing the respiratory irritant.

    • Procedure: Gently cover the powder with a damp absorbent pad. This intentionally dissolves the salt into a controlled matrix.

    • Neutralization: Spray the pad with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Self-Validating Step: Observe the pad. The cessation of effervescence ( CO2​ bubbling) is your visual confirmation that the acidic microenvironment has been fully neutralized.

  • Waste Segregation: Dispose of the neutralized pads and any aqueous washings into a designated Aqueous Acidic Waste container. If dissolved in organic solvents during an experiment, dispose of the liquid in a Halogenated Organic Waste carboy.

Process Visualization

Workflow Start 1. Environmental Setup Verify Airflow (80-100 fpm) PPE 2. Don PPE Nitrile, Goggles, Coat Start->PPE Weigh 3. Static-Free Weighing Use Grounded Spatula PPE->Weigh Dissolve 4. Dissolution Add Solvent & Base Weigh->Dissolve Spill Spill Detected? Dissolve->Spill Clean Neutralize (NaHCO3) Wet Wipe Method Spill->Clean Yes Dispose 5. Waste Segregation Halogenated / Aqueous Spill->Dispose No Clean->Dispose End 6. Doff PPE & Wash Dispose->End

Fig 1: Operational workflow for handling and disposing of hygroscopic hydrochloride salts.

References

  • NextSDS Database. (3R)-3-amino-4,4-dimethylpentanoic acid hydrochloride Chemical Substance Information. Retrieved from[Link]

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